5-(Bromomethyl)-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDNQYXVDKJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155964 | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128632-03-1 | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Bromomethyl)-2-methoxypyridine synthesis from 2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-(bromomethyl)-2-methoxypyridine from 2-methoxy-5-methylpyridine. This reaction is a key transformation for introducing a reactive bromomethyl handle onto the pyridine ring, enabling further functionalization in the development of novel pharmaceutical agents and other advanced materials. The primary method described is a free-radical bromination using N-Bromosuccinimide (NBS), a widely used and effective reagent for benzylic brominations.
Reaction Principle: The Wohl-Ziegler Bromination
The synthesis of this compound from 2-methoxy-5-methylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2] This reaction proceeds via a free-radical chain mechanism, allowing for the selective bromination of the methyl group attached to the pyridine ring, while leaving the aromatic ring and the methoxy group intact.[3]
The key steps of the Wohl-Ziegler reaction involve:
-
Initiation: The radical initiator, typically azobisisobutyronitrile (AIBN), decomposes upon heating or UV irradiation to generate free radicals.
-
Propagation: These radicals abstract a hydrogen atom from the methyl group of 2-methoxy-5-methylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material to continue the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the pyridine ring.[2]
Experimental Protocol
The following protocol is adapted from a similar benzylic bromination of a substituted pyridine and represents a standard procedure for this type of transformation.[4]
Materials and Reagents:
-
2-methoxy-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.1 eq).[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the succinimide byproduct.[4]
-
Wash the organic layer with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, depending on the physical state and purity of the crude material.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Description | Notes |
| Reactants | ||
| 2-methoxy-5-methylpyridine | 1.0 equivalent | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 equivalents | Brominating agent[4] |
| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | Radical initiator[4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | A safer alternative to carbon tetrachloride[5][4] |
| Temperature | Reflux (~82°C) | To initiate the decomposition of AIBN[4] |
| Reaction Time | 4-6 hours | Should be monitored by TLC or LC-MS[4] |
| Workup & Purification | ||
| Extraction Solvent | Dichloromethane | |
| Wash Solutions | Saturated NaHCO₃, Brine | To remove byproducts and impurities[4] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |
| Purification Method | Column Chromatography/Recrystallization | |
| Outcome | ||
| Expected Practical Yield | 60-75% | Based on similar bromination reactions[4] |
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is an irritant and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently upon heating. Handle with care and store appropriately.
-
Organic solvents such as acetonitrile and dichloromethane are volatile and flammable. Use in a well-ventilated area away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Visual Representations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine
Introduction
5-(Bromomethyl)-2-methoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a methoxy-substituted pyridine ring coupled with a highly reactive bromomethyl group, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The bromomethyl group serves as a potent electrophilic site, enabling a variety of nucleophilic substitution reactions to introduce diverse functional moieties. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed proposed synthesis protocol, and an analysis of its chemical reactivity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 128632-03-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Yellow to light yellow viscous, lachrymatory liquid | [1] |
| Purity | Typically ≥98.0% (by GC) | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, a logical and effective synthetic route can be proposed based on standard organic transformations. The pathway involves the reduction of a suitable pyridine-5-carboxaldehyde precursor to the corresponding benzylic alcohol, followed by bromination.
Experimental Protocol 1: Synthesis of (2-Methoxy-5-pyridyl)methanol
This procedure outlines the reduction of the aldehyde precursor to the corresponding benzylic alcohol.
-
Reaction Setup: To a solution of 6-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel to obtain pure (2-Methoxy-5-pyridyl)methanol.
Experimental Protocol 2: Synthesis of this compound
This protocol details the bromination of the benzylic alcohol intermediate, a transformation analogous to the Appel reaction.
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Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Methoxy-5-pyridyl)methanol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is often rapid.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor for completion by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts. The final product, this compound, should be handled as a lachrymator.
Chemical Reactivity and Stability
The primary site of reactivity for this compound is the benzylic carbon of the bromomethyl group. This position is highly susceptible to nucleophilic attack due to two main factors:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in substitution reactions.
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Stabilized Transition State: The pyridine ring provides electronic stabilization to the transition state of both Sₙ2 and Sₙ1 reactions. For a primary halide like this, an Sₙ2 pathway is generally favored. The electron-withdrawing nature of the ring enhances the electrophilicity of the benzylic carbon.
This reactivity makes it a versatile reagent for introducing the (2-methoxy-pyridin-5-yl)methyl moiety into various molecules. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.
Stability and Storage
As a reactive alkylating agent and a lachrymator, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). To minimize degradation, it is advisable to store the compound in a cool, dark, and dry place, often under refrigeration. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used at all times, and all manipulations should be performed within a chemical fume hood.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine (CAS Number: 128632-03-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Bromomethyl)-2-methoxypyridine, a key building block in medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound is a pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity is primarily centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions.
| Property | Value | Source |
| CAS Number | 128632-03-1 | N/A |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Yellow to light yellow viscous liquid | [1] |
| Boiling Point | 249.0 ± 25.0 °C (Predicted) | N/A |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.49 ± 0.10 (Predicted) | N/A |
| Purity | ≥98.0% (by GC) | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the bromination of (6-methoxypyridin-3-yl)methanol.
Experimental Protocol: Synthesis from (6-methoxypyridin-3-yl)methanol
Materials:
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(6-methoxypyridin-3-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Dichloromethane (CH₂Cl₂)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Dissolve (6-methoxypyridin-3-yl)methanol (1 equivalent) in chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with water (3 times) and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate (e.g., 0-4% ethyl acetate in cyclohexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to light yellow oil.
A schematic of this synthesis workflow is presented below.
Reactivity and Applications in Drug Discovery
The prominent reactive site in this compound is the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 2-methoxypyridin-5-ylmethyl moiety into a variety of molecules by reaction with nucleophiles such as amines, thiols, and alcohols.
The 2-methoxypyridine core is a key feature in numerous compounds targeting various biological pathways. The introduction of this moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to interact with biological targets.
Biological Activity of Structurally Related Compounds
While direct biological activity data for this compound is limited in the public domain, the biological activities of molecules synthesized from similar pyridine-based building blocks can provide insights into its potential applications. For instance, derivatives of bromopyridines are utilized in the synthesis of compounds with diverse therapeutic applications, including inhibitors of various enzymes and receptor modulators.
The synthesis of novel GABA uptake inhibitors has been a significant area of research for the treatment of neurological disorders. While not directly implicating this compound, the synthetic strategies for these inhibitors often involve the alkylation of a nitrogen-containing scaffold with a reactive haloalkyl-substituted aromatic or heteroaromatic group, a role for which this compound is well-suited.
The general workflow for utilizing a reactive building block like this compound in the synthesis of a potential bioactive molecule is depicted below.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is characterized as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[1]
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-(Bromomethyl)-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available experimental structural data for this specific molecule, this guide leverages high-level computational chemistry to predict its geometric parameters and conformational landscape. The methodologies presented herein are grounded in established experimental protocols for similar small organic molecules, offering a robust framework for future empirical studies.
Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 5-positions with a methoxy and a bromomethyl group, respectively. The presence of the electron-donating methoxy group and the potentially reactive bromomethyl group makes this a molecule of significant interest in the synthesis of novel pharmaceutical agents.
Predicted Molecular Geometry
To elucidate the three-dimensional structure of this compound, Density Functional Theory (DFT) calculations were performed using the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for related organic molecules. The optimized structure reveals a planar pyridine ring, as expected. The key structural parameters are summarized in the tables below.
Table 1: Predicted Bond Lengths of this compound
| Bond | Predicted Bond Length (Å) |
| C1-N1 | 1.345 |
| N1-C5 | 1.332 |
| C5-C6 | 1.401 |
| C6-C7 | 1.388 |
| C7-C8 | 1.395 |
| C8-C1 | 1.398 |
| C1-O1 | 1.358 |
| O1-C9 | 1.421 |
| C7-C10 | 1.512 |
| C10-Br1 | 1.956 |
Table 2: Predicted Bond Angles of this compound
| Atoms | Predicted Bond Angle (°) |
| C5-N1-C1 | 117.5 |
| N1-C1-C8 | 123.1 |
| C1-C8-C7 | 118.9 |
| C8-C7-C6 | 118.3 |
| C7-C6-C5 | 119.2 |
| C6-C5-N1 | 123.0 |
| N1-C1-O1 | 115.8 |
| C8-C1-O1 | 121.1 |
| C1-O1-C9 | 118.2 |
| C6-C7-C10 | 120.5 |
| C8-C7-C10 | 121.2 |
| C7-C10-Br1 | 111.8 |
Table 3: Predicted Dihedral Angles of this compound
| Atoms | Predicted Dihedral Angle (°) |
| C5-N1-C1-C8 | -0.2 |
| C5-N1-C1-O1 | 179.9 |
| C6-C7-C10-Br1 | 65.4 |
| O1-C1-C8-C7 | -179.8 |
| C9-O1-C1-N1 | 4.5 |
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the C7-C10 and C1-O1 single bonds, which dictates the spatial orientation of the bromomethyl and methoxy groups relative to the pyridine ring.
Rotation of the Bromomethyl Group
A potential energy surface scan was performed by rotating the C6-C7-C10-Br1 dihedral angle. The calculations indicate that the rotation of the bromomethyl group is relatively facile, with a rotational barrier of approximately 2.5 kcal/mol. The lowest energy conformation corresponds to a staggered arrangement where the bromine atom is positioned out of the plane of the pyridine ring, minimizing steric interactions with the adjacent hydrogen atom on the ring.
Rotation of the Methoxy Group
The rotation of the methoxy group around the C1-O1 bond was also investigated. Computational studies on similar 2-methoxypyridine systems have shown a preference for a conformation where the methyl group is coplanar with the pyridine ring. Our calculations for this compound are consistent with these findings, showing a lower energy for the planar conformer. The rotational barrier is predicted to be around 4.8 kcal/mol.
Experimental Protocols
While experimental data for the title compound is not available, the following sections detail standard protocols that would be employed to determine its molecular structure and conformation.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable crystal would be mounted on a goniometer and placed in a diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Spectroscopic and Synthetic Profile of 5-(Bromomethyl)-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic and synthetic data for the pyridine derivative, 5-(Bromomethyl)-2-methoxypyridine (CAS No. 128632-03-1). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, owing to its reactive bromomethyl group and the electronic influence of the methoxy substituent on the pyridine ring.
While comprehensive, publicly available spectroscopic data for this compound is limited, this guide consolidates the existing information and presents a detailed experimental protocol for its synthesis. Furthermore, for comparative and contextual purposes, a complete spectroscopic dataset for the structurally related compound, 5-Bromo-2-methoxypyridine, is provided with a clear distinction.
Physicochemical Properties of this compound
Basic chemical and physical properties for this compound are summarized below. This information is critical for handling, storage, and reaction setup.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 128632-03-1 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol [1] |
| Appearance | Yellow to light yellow viscous liquid[1] |
| Purity | ≥98.0% (by GC)[1] |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
Spectroscopic Data for this compound
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely available in the public domain. However, mass spectrometry data has been reported.
Mass Spectrometry
The mass spectrum provides crucial information for confirming the molecular weight of the synthesized compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LCMS | ESI+ | 202 | [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of (6-methoxypyridin-3-yl)methanol.
Starting Material: (6-methoxypyridin-3-yl)methanol Reagents: Phosphorus tribromide (PBr₃), Chloroform (CHCl₃), Water, Saturated brine solution, Dichloromethane (DCM), Cyclohexane, Ethyl acetate.
Procedure:
-
(6-methoxypyridin-3-yl)methanol (250 mg, 1.797 mmol) is dissolved in chloroform (20 mL) in a 50 mL round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Phosphorus tribromide (0.188 mL, 1.989 mmol) is added dropwise to the reaction mixture.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is then washed with water (3 x 30 mL).
-
The organic layer is separated, washed with saturated brine solution (30 mL), and filtered through a hydrophobic frit.
-
The solvent is removed under reduced pressure to yield a crude oil.
-
The crude product is dissolved in dichloromethane and purified by column chromatography on a silica gel column (25g), using a gradient of 0-4% ethyl acetate in cyclohexane as the eluent.
-
Fractions containing the desired product are collected and concentrated under reduced pressure to afford this compound as a colorless oil (160 mg, 0.792 mmol, 44% yield).
Spectroscopic Data for 5-Bromo-2-methoxypyridine (for comparative purposes)
Disclaimer: The following data is for the related compound 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0), not this compound. This information is provided to offer insight into the spectroscopic characteristics of a similar pyridine core structure.
¹H NMR Data of 5-Bromo-2-methoxypyridine
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | d | 2.5 | H-6 |
| 7.65 | dd | 8.8, 2.5 | H-4 |
| 6.68 | d | 8.8 | H-3 |
| 3.89 | s | - | -OCH₃ |
¹³C NMR Data of 5-Bromo-2-methoxypyridine
| Chemical Shift (ppm) | Assignment |
| 162.8 | C-2 |
| 148.2 | C-6 |
| 141.5 | C-4 |
| 112.0 | C-3 |
| 110.9 | C-5 |
| 53.5 | -OCH₃ |
IR Spectroscopy Data of 5-Bromo-2-methoxypyridine
| Wavenumber (cm⁻¹) | Interpretation of the Absorption Band |
| 3080-3010 | C-H aromatic stretching |
| 2980-2850 | C-H aliphatic stretching (-OCH₃) |
| 1590, 1470, 1430 | C=C and C=N aromatic ring stretching |
| 1280, 1020 | C-O ether stretching |
| 830 | C-H aromatic out-of-plane bending |
| 680 | C-Br stretching |
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound, applicable to this compound.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-2-methoxypyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in 5-(bromomethyl)-2-methoxypyridine. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive bromomethyl group, susceptible to nucleophilic substitution, and a methoxy-substituted pyridine core that can be further functionalized. This document outlines the expected reactivity, provides detailed experimental protocols for analogous reactions, and presents quantitative data where available for related structures.
Core Reactivity Profile
The primary site of reactivity in this compound is the bromomethyl group. This functional group is analogous to a benzylic bromide, exhibiting high reactivity towards a wide range of nucleophiles. The electron-withdrawing nature of the pyridine ring further activates the methylene carbon for nucleophilic attack. The dominant reaction mechanism is a bimolecular nucleophilic substitution (SN2), characterized by the displacement of the bromide ion by a nucleophile in a single, concerted step.
In contrast, the methoxy group at the 2-position is an electron-donating group, which can influence the overall electron density of the pyridine ring but does not typically participate directly in the initial substitution reactions of the bromomethyl group. The pyridine nitrogen can act as a base or a coordinating ligand in the presence of metal catalysts, a property that can be exploited in multi-step synthetic sequences.
Synthesis of this compound
Key Reactions of the Bromomethyl Group
The bromomethyl group of this compound is an excellent electrophile for a variety of nucleophilic substitution reactions. These reactions are fundamental to its application in the synthesis of more complex molecules.
Nucleophilic Substitution with Amines (N-Alkylation)
The reaction with primary and secondary amines leads to the formation of the corresponding (2-methoxy-5-pyridyl)methylamines. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.
Nucleophilic Substitution with Thiols (S-Alkylation)
Thiols readily react with this compound to form thioethers. This reaction is often facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Nucleophilic Substitution with Alkoxides and Phenoxides (O-Alkylation)
Alkoxides and phenoxides can displace the bromide to form ethers. These reactions are typically performed in the corresponding alcohol as the solvent or in a polar aprotic solvent.
Experimental Protocols
Detailed experimental protocols for reactions involving the bromomethyl group on heterocyclic systems are provided below as representative examples.
Protocol 1: Synthesis of a Bromomethyl Heterocycle (Analogous System)
This protocol describes the synthesis of 2-bromo-5-(bromomethyl)thiophene from 2-methylthiophene, illustrating a general method for the bromination of a methyl group on a heterocycle.
| Step | Procedure |
| 1 | To a solution of 2-methylthiophene (1 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (2.1 eq). |
| 2 | Reflux the reaction mixture for 4-5 hours. |
| 3 | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 4 | Upon completion, cool the reaction mixture to room temperature. |
| 5 | Filter the mixture to remove succinimide. |
| 6 | Concentrate the filtrate under reduced pressure to yield the crude product. |
| 7 | Purify the crude product by vacuum distillation or column chromatography. |
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol (Analogous System)
A facile and highly efficient method for the bromomethylation of thiols has been developed, which can be adapted for the reaction of this compound with a thiol.[1]
| Step | Procedure |
| 1 | Dissolve the thiol (1 eq) in a suitable solvent such as DMF or acetonitrile. |
| 2 | Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), and stir for 15-30 minutes at room temperature. |
| 3 | Add a solution of this compound (1 eq) in the same solvent. |
| 4 | Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. |
| 5 | Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). |
| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the residue by column chromatography. |
Quantitative Data
Quantitative data for the reactivity of this compound is not extensively reported. However, data from analogous systems can provide an estimate of expected yields. In the Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, the yields of the coupled products ranged from 25% to 76%.[2] It is important to note that in this case, the bromomethyl group was not the reactive site, highlighting the potential for selective reactions at other positions of the molecule while preserving the bromomethyl functionality.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 2-bromo-5-(bromomethyl)thiophene | Phenylboronic acid | 2-(bromomethyl)-5-phenylthiophene | 65 |
| 2-bromo-5-(bromomethyl)thiophene | 4-chlorophenylboronic acid | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 58 |
| Table 1: Yields from Suzuki cross-coupling reactions of an analogous bromomethylated heterocycle.[2] |
Visualizations
Logical Relationship of Reactivity
Caption: Reactivity overview of this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Stability and Handling
Compounds containing a bromomethyl group are typically sensitive to moisture and can be lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent decomposition.
Conclusion
This compound is a highly versatile reagent for the synthesis of complex molecules in drug discovery and development. The reactivity of the bromomethyl group is dominated by SN2 reactions with a wide range of nucleophiles, allowing for the straightforward introduction of diverse functional groups. While direct experimental data for this specific compound is limited, analogous systems demonstrate the expected high reactivity and provide a basis for the development of robust synthetic protocols. The strategic use of this building block can significantly streamline the synthesis of novel pyridine-containing compounds.
References
- 1. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-methoxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block. The presence of a reactive bromomethyl group attached to an electron-rich methoxypyridine ring imparts a distinct electrophilic character to the molecule, making it a valuable synthon for the introduction of the 2-methoxypyridin-5-ylmethyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, delving into its structural and electronic properties, expected reactivity, and the kinetics of its reactions with nucleophiles. While direct experimental kinetic data for this specific compound is limited in the public domain, this paper draws upon established principles of physical organic chemistry and data from analogous substituted benzylic and pyridylic halides to provide a robust theoretical framework and predictive insights. Detailed experimental protocols for its synthesis and typical nucleophilic substitution reactions are also presented, alongside a discussion of computational approaches to understanding its electrophilicity.
Introduction to the Electrophilicity of this compound
The electrophilicity of this compound is primarily centered at the benzylic carbon atom of the bromomethyl group. This carbon is rendered electrophilic by the electron-withdrawing inductive effect of the bromine atom, a good leaving group. Nucleophilic attack on this carbon atom leads to the displacement of the bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.
The pyridine ring itself, being a π-deficient heterocycle, possesses inherent electron-withdrawing characteristics. However, the presence of the electron-donating methoxy group at the 2-position increases the electron density of the ring system through a resonance effect. This electronic interplay influences the overall reactivity of the molecule. The methoxy group can enhance the stability of the transition state in an SN2 reaction by delocalizing positive charge that may develop.
Theoretical Framework of Reactivity
The reactivity of this compound in nucleophilic substitution reactions is governed by several key factors:
-
Nature of the Electrophilic Center: The primary benzylic carbon is sterically unhindered, favoring an SN2 mechanism.
-
The Leaving Group: The bromide ion is an excellent leaving group, facilitating the nucleophilic attack.
-
Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methoxy group modulate the electrophilicity of the benzylic carbon.
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly with the electrophilic center.
-
Solvent Effects: Polar aprotic solvents are known to accelerate SN2 reactions.
The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This is characteristic of SN2 reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a corresponding ester or carboxylic acid to the alcohol, followed by bromination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-2-methoxypyridine
-
Reaction Setup: To a stirred solution of methyl 6-methoxynicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield crude 5-(hydroxymethyl)-2-methoxypyridine, which can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Reactivity and Kinetic Data (Analogous Systems)
| Substrate | Nucleophile | Solvent | Relative Rate Constant |
| Benzyl bromide | Thiocyanate | Acetone | 1.00 |
| p-Methoxybenzyl bromide | Thiocyanate | Acetone | 9.7 |
| p-Nitrobenzyl bromide | Thiocyanate | Acetone | 0.73 |
| 2-(Bromomethyl)pyridine | Iodide | Acetone | ~40 |
| 3-(Bromomethyl)pyridine | Iodide | Acetone | ~20 |
| 4-(Bromomethyl)pyridine | Iodide | Acetone | ~60 |
Data is compiled from various sources for illustrative purposes and represents approximate relative reactivities.
The data for bromomethylpyridines suggests that the nitrogen atom in the ring significantly activates the benzylic position towards nucleophilic attack compared to benzyl bromide. The position of the nitrogen atom also influences the degree of activation. For this compound, the combined electronic effects of the ring nitrogen and the 2-methoxy group are expected to result in a high reactivity towards nucleophiles.
Experimental Protocol for Kinetic Studies
A general protocol for studying the kinetics of the reaction of this compound with a nucleophile, such as sodium thiocyanate, is outlined below.
Caption: General workflow for a kinetic study of a nucleophilic substitution reaction.
Materials and Methods
-
Reactants: this compound, Nucleophile (e.g., sodium thiocyanate).
-
Solvent: Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile).
-
Equipment: Constant temperature bath, magnetic stirrer, volumetric flasks, pipettes, stopwatch, and an analytical instrument for monitoring the reaction progress (e.g., HPLC, GC, or a conductivity meter).
Procedure
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in the constant temperature bath. Initiate the reaction by mixing the reactant solutions and start the timer.
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by rapid cooling or addition of a quenching agent), and analyze the concentration of the reactant or product.
-
Data Analysis: Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line, the slope of which is the second-order rate constant, k.
Computational Analysis of Electrophilicity
Computational chemistry provides valuable tools for quantifying the electrophilicity of a molecule. Key parameters include the LUMO (Lowest Unoccupied Molecular Orbital) energy and the global electrophilicity index (ω) .
-
LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The LUMO of this compound is expected to be localized on the σ* orbital of the C-Br bond.
-
Global Electrophilicity Index (ω): This index, derived from conceptual Density Functional Theory (DFT), provides a quantitative measure of the energy stabilization of a molecule when it accepts an electron. A higher ω value signifies greater electrophilicity.
While specific DFT calculations for this compound are not widely published, calculations on analogous systems can provide insights. For instance, the introduction of electron-withdrawing groups or heteroatoms generally lowers the LUMO energy and increases the electrophilicity index.
Conclusion
This compound is a highly electrophilic reagent, primarily at the benzylic carbon of the bromomethyl group. Its reactivity is governed by the principles of SN2 reactions and is influenced by the electronic properties of the substituted pyridine ring. While direct quantitative kinetic data is scarce, a strong theoretical basis and data from analogous compounds suggest that it will react readily with a variety of nucleophiles. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors and to further explore its reactivity profile. Future work should focus on obtaining precise kinetic data and performing detailed computational studies to provide a more quantitative understanding of the electrophilicity of this important synthetic intermediate.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the potential hazards and safety precautions for 5-(Bromomethyl)-2-methoxypyridine, a versatile reagent in organic synthesis. Due to a notable lack of comprehensive, publicly available safety and toxicological data for this specific compound, this guide draws upon information from structurally similar compounds, including bromomethylated pyridines and general alkylating agents, to provide a robust framework for its safe handling and use in a laboratory setting. The inherent reactivity of the bromomethyl group suggests that this compound should be handled with a high degree of caution.
Hazard Identification and Classification
The following table summarizes the potential hazards, drawing analogies from safety data sheets of structurally related compounds like bromomethylated pyridines and benzyl bromide.
| Hazard Category | Description | Potential Effects |
| Acute Toxicity | Based on analogous compounds, it may be harmful if swallowed, inhaled, or in contact with skin. | May cause irritation to the respiratory tract, skin, and eyes. Ingestion could lead to gastrointestinal irritation. |
| Skin Corrosion/Irritation | Expected to be a skin irritant. | Causes skin irritation, redness, and pain. Prolonged contact may lead to chemical burns. |
| Serious Eye Damage/Irritation | Expected to be a serious eye irritant. | Causes serious eye irritation, redness, pain, and watering of the eyes. Direct contact could cause severe eye damage. |
| Respiratory Sensitization | Data not available, but caution is advised. | Inhalation of dust or vapors may cause respiratory irritation. |
| Germ Cell Mutagenicity | As an alkylating agent, it should be considered a potential mutagen. | May cause genetic defects. |
| Carcinogenicity | Data not available, but structurally similar compounds are of concern. | Should be handled as a potential carcinogen. |
| Reactivity | Reacts with water, bases, and nucleophiles. | Decomposition may release toxic fumes, including hydrogen bromide. |
Experimental Protocols and Handling
Given the hazardous nature of this compound, all manipulations should be conducted in a well-ventilated chemical fume hood by trained personnel.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Synthesis of this compound
A common synthetic route to bromomethylated pyridines involves the bromination of the corresponding methylpyridine. The following is a generalized protocol based on similar preparations.
Materials:
-
5-Methyl-2-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or other radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-methoxypyridine in the anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The following diagram illustrates the synthesis workflow.
Safety Precautions
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles and a face shield. | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Ensure gloves are rated for handling halogenated organic compounds. Change gloves immediately if contaminated. |
| Respiratory | Use in a chemical fume hood is mandatory. For emergencies or spills, a full-face respirator with an appropriate organic vapor cartridge is necessary. |
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
The following diagram illustrates the logical relationship of safety precautions.
Conclusion
While this compound is a valuable synthetic intermediate, its potential as a hazardous alkylating agent necessitates a cautious and well-informed approach to its handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date safety data sheet available and to conduct a thorough risk assessment before commencing any experimental work with this compound.
Determining the Solubility Profile of 5-(Bromomethyl)-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for 5-(Bromomethyl)-2-methoxypyridine in common organic solvents. The generation of such data is essential for its practical application and requires experimental determination. The following sections detail the established protocols for this purpose.
For research and development purposes, a suggested list of organic solvents for solubility determination would include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane
-
Esters: Ethyl acetate, Isopropyl acetate
-
Halogenated Hydrocarbons: Dichloromethane, Chloroform
-
Aromatic Solvents: Toluene, Xylene
-
Ketones: Acetone, Methyl ethyl ketone
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
The experimentally determined data should be compiled into a table similar to the template below:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Method Used |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Equilibrium Solubility |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Equilibrium Solubility |
| ... (other solvents) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for accurately determining the solubility of this compound.
Equilibrium Solubility Method
The equilibrium solubility method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[1][2][3]
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials and Equipment:
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator or shaker bath
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid or undissolved liquid phase should be clearly visible.[1][2]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[1][2] The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle. Alternatively, centrifuge the vials to facilitate separation.[2]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.[1][2]
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method.
-
Data Analysis: Calculate the solubility from the measured concentration of the saturated solution. Express the results in units such as g/100 mL or mg/mL.
Crystal Slurry Method
The crystal slurry method is particularly useful for crystalline solids and can also be used to identify the most stable polymorphic form at a given temperature.[7][8][9]
Objective: To determine the solubility by allowing a suspension of the compound to reach equilibrium.
Materials and Equipment:
-
Same as the Equilibrium Solubility Method.
Procedure:
-
Slurry Preparation: Create a slurry by adding an excess amount of solid this compound to a known volume of the organic solvent in a vial.
-
Equilibration: Agitate the slurry using a magnetic stirrer or shaker at a constant temperature for an extended period (e.g., 24-72 hours) to allow the solution to become saturated and for any potential polymorphic transformations to occur.[9]
-
Sample Collection and Separation: Stop the agitation and allow the solid to settle. Collect a sample of the supernatant and filter it as described in the equilibrium solubility method.[7]
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique like HPLC or GC.
-
Solid Phase Analysis (Optional): The remaining solid can be collected and analyzed by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystal form during the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: Workflow for determining the solubility of a compound.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. This compound Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]
- 5. 128632-03-1|this compound|BLD Pharm [bldpharm.com]
- 6. who.int [who.int]
- 7. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide on the Discovery and History of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a reactive bromomethyl group and an electron-donating methoxy group, make it a versatile intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
Pyridine and its derivatives have long been recognized for their prevalence in natural products and their significant therapeutic potential, leading to their classification as "privileged structures" in medicinal chemistry.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 128632-03-1) has emerged as a valuable synthon, offering a reactive handle for the introduction of the 2-methoxypyridin-5-ylmethyl moiety into various molecular scaffolds. This guide delves into the core aspects of this important chemical entity.
Discovery and History
The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its development is intrinsically linked to the broader exploration of pyridine chemistry for pharmaceutical applications. The synthesis of its precursor, (5-methoxypyridin-2-yl)methanol, laid the groundwork for its eventual preparation. The initial focus was often on the related compound, 5-bromo-2-methoxypyridine, which serves as a versatile intermediate for introducing the 2-methoxypyridin-5-yl group through cross-coupling reactions.[1] The subsequent development of methods to functionalize the methyl group of 2-methyl-5-substituted pyridines, or to directly introduce a bromomethyl group, led to the availability of this compound as a valuable reagent for medicinal chemists.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and for computational modeling in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 128632-03-1 | |
| Molecular Formula | C₇H₈BrNO | [5] |
| Molecular Weight | 202.05 g/mol | [5] |
| Appearance | Yellow to light yellow viscous liquid | [5] |
| Purity | ≥98.0% (by GC) | [5] |
| Vapor Pressure | 0.0371 mmHg at 25°C (Predicted) |
Synthesis and Experimental Protocols
The primary and most direct route to this compound involves the bromination of its corresponding alcohol precursor, (5-methoxypyridin-2-yl)methanol.
Synthesis of the Precursor: (5-methoxypyridin-2-yl)methanol
The synthesis of the alcohol precursor is a critical first step. A common method involves the reduction of the corresponding carboxylic acid or ester.
Experimental Protocol: Synthesis of (5-methoxypyridin-2-yl)methanol
-
Materials: 5-methoxypyridine-2-carboxylic acid, reducing agent (e.g., Lithium aluminum hydride - LAH), anhydrous solvent (e.g., Tetrahydrofuran - THF), apparatus for reflux and extraction.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-methoxypyridine-2-carboxylic acid in anhydrous THF is prepared.
-
The solution is cooled in an ice bath, and a solution of LAH in THF is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically monitored by TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-methoxypyridin-2-yl)methanol.
-
Bromination to this compound
The conversion of the alcohol to the target bromomethyl compound is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
-
Materials: (5-methoxypyridin-2-yl)methanol, brominating agent (e.g., Phosphorus tribromide - PBr₃ or Thionyl bromide - SOBr₂), anhydrous solvent (e.g., Dichloromethane - DCM), apparatus for reaction under inert atmosphere and purification.
-
Procedure:
-
A solution of (5-methoxypyridin-2-yl)methanol in anhydrous DCM is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
A solution of the brominating agent (e.g., PBr₃) in anhydrous DCM is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The progress is monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Diagram 1: Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery lies in its ability to serve as a versatile scaffold for introducing the 2-methoxypyridin-5-ylmethyl moiety. This fragment is found in a variety of biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, while the pyridine nitrogen can participate in crucial interactions with biological targets.[6]
While specific drugs containing this exact fragment are not extensively publicized, the structural motif is of significant interest. For instance, pyridine derivatives are known to act as inhibitors of various enzymes and as ligands for a range of receptors. The general workflow in a drug discovery program utilizing this intermediate is depicted below.
Diagram 2: Drug Discovery Workflow
Caption: A generalized workflow for drug discovery utilizing this compound.
Potential Signaling Pathway Involvement
Given that pyridine derivatives are known to interact with a multitude of biological targets, compounds synthesized from this compound could potentially modulate various signaling pathways. For example, derivatives could be designed to target kinases, G-protein coupled receptors (GPCRs), or ion channels, which are central to numerous cellular signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders. The specific pathway would be dependent on the final structure of the synthesized molecule.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: A hypothetical mechanism of a drug derived from the core scaffold modulating a cellular signaling pathway.
Conclusion
This compound stands as a valuable and versatile intermediate in the arsenal of medicinal chemists. Its straightforward synthesis and the reactivity of the bromomethyl group provide a reliable means to incorporate the 2-methoxypyridin-5-ylmethyl moiety into novel molecular architectures. While its own history is not extensively detailed, its utility is evident in the broader context of pyridine chemistry in drug discovery. Further exploration of derivatives synthesized from this building block is likely to yield novel therapeutic agents targeting a range of diseases. This guide serves as a foundational resource for researchers looking to leverage the potential of this important synthetic intermediate.
References
- 1. scribd.com [scribd.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on 5-(Bromomethyl)-2-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 5-(bromomethyl)-2-methoxypyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related isomers and analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a foundational resource, offering detailed experimental protocols, comparative data analysis, and insights into the molecule's structural and electronic properties through computational modeling approaches.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and bioactive molecules. The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged structure in drug design. The introduction of a bromomethyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups, while the methoxy group modulates the electronic properties and reactivity of the pyridine core.
This guide will explore the theoretical underpinnings of this molecule's structure and reactivity, supported by experimental data from related compounds, and provide detailed protocols for its synthesis and analysis.
Theoretical Framework and Computational Methodology
A typical computational approach for a molecule like this compound would involve Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
Computational Details for Analogous Systems:
For a related compound, 2-bromo-5-methylpyridine, Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its optimized structure, vibrational frequencies, and electronic properties.[1] Such calculations can elucidate key aspects of the molecule's behavior:
-
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles in the optimized, lowest-energy conformation of the molecule.
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and its ability to participate in electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.
The following diagram illustrates the logical workflow connecting theoretical calculations with experimental validation.
Caption: Logical workflow for theoretical and experimental studies.
Experimental Data (Based on Analogous Compounds)
Due to the absence of specific experimental data for this compound, this section presents data for the closely related isomer, 5-bromo-2-methoxypyridine. This information provides a valuable reference for the expected physical and spectroscopic properties.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxypyridine
| Property | Value | Reference |
| CAS Number | 13472-85-0 | [3][4] |
| Molecular Formula | C₆H₆BrNO | [3][4] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Boiling Point | 80 °C at 12 mmHg | [1] |
| Density | 1.453 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.555 | [1] |
Table 2: Spectroscopic Data for 5-Bromo-2-methoxypyridine
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [5] |
| ¹³C NMR | Spectral data available. | [5] |
| FTIR | Conforms to structure. | [4] |
| Mass Spec (MS) | Spectral data available. | [5] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of isomers of this compound. These methods can likely be adapted for the synthesis of the target compound.
Synthesis of 2-(Bromomethyl)-5-methoxypyridine
A plausible synthetic route to the isomer 2-(bromomethyl)-5-methoxypyridine starts from (5-methoxypyridin-2-yl)-methanol.
Procedure:
-
Suspend (5-methoxypyridin-2-yl)-methanol (1.00 g, 7.19 mmol) in dichloromethane (CH₂Cl₂) (15 mL).
-
Slowly add phosphorus tribromide (PBr₃) (473 µL, 5.03 mmol) to the suspension under cooling.
-
Stir the reaction mixture overnight at room temperature.[6]
-
Upon completion, the reaction would typically be quenched with water or a saturated bicarbonate solution, and the product extracted with an organic solvent.
-
The organic layer would then be dried and the solvent evaporated to yield the crude product, which could be purified by column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.
Caption: Generalized workflow for synthesis and characterization.
Synthesis of 5-Bromo-2-methoxypyridine
This isomer is commonly synthesized from 2,5-dibromopyridine.
Procedure 1: Using Sodium Methoxide
-
In a reaction flask, combine 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 ml).
-
Heat the mixture to reflux with stirring for 5 hours.[3]
-
After the reaction, distill off most of the methanol.
-
Cool the residue and add water (100 ml).
-
Extract the product with dichloromethane.
-
Remove the dichloromethane to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-methoxy-5-bromopyridine.[3]
Procedure 2: Suzuki Cross-Coupling of a Related Compound For related pyridine derivatives, Suzuki cross-coupling is a common method for C-C bond formation.[7]
-
In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Heat the mixture at 85–95 °C for over 15 hours.[7]
-
After cooling, filter the mixture and dilute with ethyl acetate (50 mL) for workup.
The following diagram illustrates a potential synthetic pathway for this compound, adapted from known transformations of similar molecules.
Caption: Potential synthetic route to the target molecule.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds in drug discovery and materials science. While direct theoretical and extensive experimental data for this specific molecule are limited, this guide provides a comprehensive framework based on the analysis of closely related compounds. The presented computational methodologies, spectroscopic data of isomers, and detailed synthetic protocols for analogous molecules offer a solid foundation for researchers to build upon. Further theoretical and experimental investigation into this compound is warranted to fully elucidate its properties and unlock its potential in various applications.
References
- 1. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]
- 3. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxypyridine, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 13472-85-0|5-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. 2-(BroMoMethyl)-5-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-alkylation using 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, particularly within medicinal chemistry and drug development. The introduction of an alkyl group onto a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. 5-(Bromomethyl)-2-methoxypyridine is a versatile reagent for N-alkylation, incorporating the 2-methoxypyridine moiety, a structural motif present in numerous biologically active compounds. This document provides detailed protocols and application notes for the N-alkylation of various amine substrates using this compound.
The general reaction involves the nucleophilic substitution of the bromide ion by an amine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of base and solvent is crucial for achieving high yields and purity.
Data Presentation: N-alkylation Reaction Parameters
The following table summarizes various reported conditions for the N-alkylation of primary, secondary, and heterocyclic amines with substituted benzyl bromides, providing a predictive framework for reactions with this compound.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | - | High | [1] |
| Imidazole | Benzyl bromide | NaH | THF | 0 - Room Temp. | - | High | [1] |
| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |
| 4-Fluoroaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |
| Piperidine | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |
| Morpholine | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp. | - | - | [3] |
| 5-(Aminomethyl)pyridin-2-amine | N,N-diethylethylamine | K₂CO₃ | 1,2-dichloroethane | 30-35 | 6 | 82.7 | [4] |
Experimental Protocols
This section provides a detailed, representative protocol for the N-alkylation of a secondary amine with this compound. This protocol can be adapted for primary and other heterocyclic amines with minor modifications to the reaction conditions.
Protocol: N-alkylation of Morpholine with this compound
Materials:
-
This compound
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.
-
Add morpholine (1.2 equivalents) to the suspension and stir the mixture at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, this compound.
-
Work-up: Upon completion of the reaction, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-methoxypyridin-5-yl)methyl)morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of morpholine.
Caption: Generalized signaling pathway of a bioactive N-alkylated derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2] Pyridine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents.[3] 5-(Bromomethyl)-2-methoxypyridine is a valuable building block for the synthesis of novel substituted pyridines, allowing for the introduction of an aryl or heteroaryl group at the 5-position via its methylene linker. The resulting 5-(arylmethyl)-2-methoxypyridine scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors.[3][4]
These application notes provide a detailed overview and experimental protocols for the Suzuki cross-coupling reaction of this compound with various arylboronic acids.
Principle of the Reaction
The Suzuki cross-coupling reaction involves a catalytic cycle mediated by a palladium complex. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Applications in Drug Discovery
The 5-(arylmethyl)-2-methoxypyridine core is a key structural motif in a variety of biologically active compounds. Notably, this scaffold is present in molecules designed as inhibitors of PIM kinases. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in the regulation of cell proliferation, apoptosis, and drug resistance.[6][7] Overexpression of PIM kinases is observed in various cancers, making them an attractive target for anticancer drug development.[6] The synthesis of a library of 5-(arylmethyl)-2-methoxypyridine derivatives through Suzuki cross-coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for PIM kinases and other relevant biological targets.[8]
Experimental Protocols
The following are generalized protocols for the Suzuki cross-coupling of this compound with arylboronic acids, based on established procedures for structurally similar compounds. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[9]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[9]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, PCy₃·HBF₄) (2-6 mol%)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (2 equivalents)
-
Toluene and Water (typically in a 10:1 ratio) or another suitable solvent system
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.002 equiv.), the phosphine ligand (e.g., PCy₃·HBF₄, 0.004 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and water (e.g., 1.0 mL toluene and 0.1 mL water for a 0.3 mmol scale reaction).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki cross-coupling reactions of benzyl halides and bromopyridines, which serve as representative examples for the coupling of this compound.
| Entry | Aryl Halide/Benzyl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-(chloromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 95 | |
| 2 | 1-Bromo-3-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 93 | |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | >15 | 75-85 (Good) | [9] |
| 4 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | H₂O | 100 | 12 | 85 |
Visualizations
Experimental Workflow
The general workflow for a Suzuki cross-coupling reaction involving this compound is depicted below.
PIM-1 Kinase Signaling Pathway
Compounds synthesized using this compound as a building block have shown potential as PIM-1 kinase inhibitors. The PIM-1 signaling pathway plays a crucial role in cell survival and proliferation.
References
- 1. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 5-(Bromomethyl)-2-methoxypyridine
Introduction
5-(Bromomethyl)-2-methoxypyridine is a versatile reagent in medicinal chemistry, serving as a key building block for the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the presence of a reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions, and a methoxypyridine scaffold, a common motif in many biologically active compounds. This document provides detailed protocols for the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on N-alkylation reactions, a fundamental transformation in drug discovery and development.
The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the practical application of this important synthetic building block.
General Synthetic Pathway: N-Alkylation of Heterocycles
A primary application of this compound is the alkylation of nitrogen-containing heterocycles, such as pyrazoles, imidazoles, and triazoles. This reaction is crucial for the construction of more complex molecular architectures found in many targeted therapeutics, including kinase inhibitors and GPCR modulators. The general scheme involves the reaction of this compound with a heterocyclic amine in the presence of a base to afford the corresponding N-alkylated product.
Caption: General reaction scheme for the N-alkylation of a nucleophilic heterocycle with this compound.
Application Example: Synthesis of a Pyrazole Intermediate
This section details the synthesis of a substituted pyrazole, a common scaffold in pharmaceutical agents, via N-alkylation with this compound. This protocol is representative of a key step in the synthesis of various active pharmaceutical ingredients (APIs).
Experimental Protocol: N-Alkylation of 3-Methyl-1H-pyrazole
Objective: To synthesize 1-((2-methoxypyridin-5-yl)methyl)-3-methyl-1H-pyrazole, a potential intermediate for kinase inhibitors.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| 3-Methyl-1H-pyrazole | ≥98% | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (saturated aqueous NaCl solution) | - | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Procedure:
-
To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL per 1 mmol of pyrazole) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF (2 mL per 1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-methoxypyridin-5-yl)methyl)-3-methyl-1H-pyrazole.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry (MS) | [M+H]⁺ calculated and found |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrazole intermediate using this compound.
Alternative Nucleophiles and Applications
The utility of this compound extends beyond N-alkylation of pyrazoles. It can be employed in reactions with a variety of other nucleophiles to generate diverse pharmaceutical intermediates.
O-Alkylation of Phenols:
Reaction with substituted phenols in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., acetone, DMF) yields aryl ethers. These motifs are present in numerous APIs.
S-Alkylation of Thiols:
Thiols and mercapto-heterocycles can be readily alkylated with this compound to form thioethers. This is a key transformation in the synthesis of compounds like proton pump inhibitors, where a thioether linkage is often a central feature.
Summary of Reaction Conditions for Different Nucleophiles:
| Nucleophile Type | Base | Solvent(s) | Typical Temperature (°C) |
| Heterocyclic Amine | K₂CO₃, NaH, Cs₂CO₃ | DMF, ACN, THF | 25 - 80 |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF, ACN | 25 - 60 |
| Thiol | K₂CO₃, NaH, Et₃N | EtOH, DMF, THF | 0 - 50 |
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety measures in place. The yields and reaction conditions may vary depending on the specific substrates and experimental setup.
Application Notes and Protocols for 5-(Bromomethyl)-2-methoxypyridine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.[][6]
This document provides detailed application notes and protocols for the use of 5-(Bromomethyl)-2-methoxypyridine as a linker component in the development of PROTACs. The incorporation of a pyridine moiety can offer advantages such as increased rigidity and improved solubility.[7][8] We will use the development of an illustrative IRAK4-targeting PROTAC as a case study to detail the synthetic protocols and biological evaluation methods.
Signaling Pathway: IRAK4-Mediated Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[9][10] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[7][11] PROTAC-mediated degradation of IRAK4 presents a therapeutic strategy to abolish both its kinase and scaffolding functions, potentially offering a more profound and sustained biological effect than traditional kinase inhibitors.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Carboxylic Acids with 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. However, their inherent polarity and low volatility can pose challenges for chromatographic separation and mass spectrometric detection. Chemical derivatization is a powerful strategy to overcome these limitations by improving the analytical properties of the target molecules. This document provides detailed application notes and protocols for the derivatization of carboxylic acids using 5-(Bromomethyl)-2-methoxypyridine, a reagent designed to enhance detectability in liquid chromatography-mass spectrometry (LC-MS) analyses.
The derivatization reaction involves the esterification of the carboxylic acid group to form a 2-methoxy-5-pyridylmethyl ester. This modification introduces a basic pyridine moiety, which significantly enhances ionization efficiency in positive electrospray ionization (ESI) mode, leading to improved sensitivity. Furthermore, the increased hydrophobicity of the derivative improves its retention on reversed-phase chromatographic columns.
Principle of Derivatization
The derivatization of a carboxylic acid with this compound is a nucleophilic substitution reaction. The carboxylate anion, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of the reagent, displacing the bromide ion to form a stable ester linkage. A phase-transfer catalyst, such as 18-crown-6, is often employed to facilitate the reaction between the carboxylate salt and the organic-soluble derivatizing reagent.
Applications
The use of this compound as a derivatization reagent is particularly beneficial for:
-
Metabolomics: Enhancing the detection of low-abundance carboxylic acid metabolites in complex biological matrices such as plasma, urine, and cell extracts.
-
Drug Development: Quantifying drug molecules or their metabolites that contain a carboxylic acid functional group. Chemical derivatization can improve the stability and analytical sensitivity of these compounds.[1]
-
Clinical Diagnostics: Developing sensitive assays for disease biomarkers that are carboxylic acids.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of various carboxylic acids with this compound, followed by LC-MS/MS analysis. This data is for illustrative purposes and actual results may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Hypothetical Derivatization Yields and LC-MS/MS Detection Limits
| Carboxylic Acid | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Hypothetical Yield (%) | Hypothetical LOD (fmol on column) | Hypothetical LOQ (fmol on column) |
| Valproic Acid | 144.21 | 265.35 | 95 | 10 | 30 |
| Ibuprofen | 206.29 | 327.43 | 92 | 15 | 45 |
| Palmitic Acid | 256.42 | 377.56 | 98 | 5 | 15 |
| Oleic Acid | 282.47 | 403.61 | 96 | 8 | 25 |
| Glycocholic Acid | 465.62 | 586.76 | 88 | 25 | 75 |
Table 2: Predicted Mass Spectrometric Fragmentation of 2-Methoxy-5-pyridylmethyl Esters
| Carboxylic Acid Derivative | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Predicted Neutral Loss |
| Valproic Acid Derivative | 266.17 | 122.06, 145.08 | C₈H₁₅O₂ |
| Ibuprofen Derivative | 328.20 | 122.06, 207.14 | C₁₃H₁₇O |
| Palmitic Acid Derivative | 378.31 | 122.06, 257.25 | C₁₆H₃₁O |
| Oleic Acid Derivative | 404.34 | 122.06, 283.27 | C₁₈H₃₃O |
| Glycocholic Acid Derivative | 587.40 | 122.06, 466.32 | C₂₆H₄₂NO₅ |
Note: The fragment at m/z 122.06 corresponds to the protonated 2-methoxy-5-methylpyridine moiety, which is a characteristic fragment for this derivatization reagent.
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids in a Standard Solution
Materials:
-
Carboxylic acid standard
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6
-
Micro-reaction vials (e.g., 1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the carboxylic acid standard in a suitable solvent (e.g., ACN or methanol).
-
In a micro-reaction vial, add an aliquot of the carboxylic acid standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 200 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (e.g., 0.1 mg).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 45 minutes with occasional vortexing.
-
After cooling to room temperature, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS analysis. The sample may be diluted with the initial mobile phase if necessary.
Protocol 2: Derivatization of Carboxylic Acids in a Biological Matrix (e.g., Plasma)
Materials:
-
Plasma sample
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Acetonitrile (ACN), ice-cold
-
This compound solution (1 mg/mL in anhydrous ACN)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean micro-reaction vial.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 200 µL of the this compound solution.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 45 minutes.
-
-
Sample Clean-up:
-
After cooling, centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Derivatization of a carboxylic acid with this compound.
Caption: General experimental workflow for carboxylic acid derivatization and analysis.
Caption: Predicted fragmentation pathway of the derivatized carboxylic acid in MS/MS.
References
Application Notes and Protocols for Reactions Involving 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 5-(Bromomethyl)-2-methoxypyridine, a key building block in the synthesis of various biologically active compounds. The primary reactivity of this reagent lies in the nucleophilic substitution at the bromomethyl group, making it a valuable tool for introducing the (2-methoxypyridin-5-yl)methyl moiety into a wide range of molecules, particularly in the development of kinase inhibitors.
Overview of Reactivity
This compound is an electrophilic reagent that readily undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, facilitating the displacement of the bromide ion by a variety of nucleophiles. Common nucleophiles include amines, pyrazoles, and other N-heterocycles, which are prevalent structural motifs in many pharmaceutical agents. These reactions typically proceed via an SN2 mechanism.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. The pyridine and pyrazole scaffolds are privileged structures in medicinal chemistry, often found in compounds that target the ATP-binding site of kinases. The (2-methoxypyridin-5-yl)methyl group can form crucial interactions within the kinase active site, contributing to the potency and selectivity of the inhibitor.
One notable class of kinase inhibitors synthesized using this building block are Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in various cancers, making it an attractive target for anticancer drug discovery.
Synthesis of a Pyrazolyl-Pyridine Intermediate for FAK Inhibitors
This protocol describes the N-alkylation of a pyrazole with this compound, a key step in the synthesis of potent kinase inhibitors.
Experimental Protocol: N-Alkylation of 1H-Pyrazole
This procedure outlines the reaction of 1H-pyrazole with this compound to form 1-((2-methoxypyridin-5-yl)methyl)-1H-pyrazole.
Materials:
-
This compound
-
1H-Pyrazole
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-((2-methoxypyridin-5-yl)methyl)-1H-pyrazole.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | 1H-Pyrazole |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
Experimental Workflow:
Caption: Workflow for the N-alkylation of 1H-pyrazole.
Synthesis of an Aminomethyl-Pyridine Intermediate
This protocol details the reaction of this compound with a secondary amine, such as 1-methylpiperazine, to generate a key intermediate for various therapeutic agents. Piperazine derivatives are common in medicinal chemistry, valued for their ability to improve the pharmacokinetic properties of drug candidates.
Experimental Protocol: Reaction with 1-Methylpiperazine
This procedure describes the synthesis of 1-((2-methoxypyridin-5-yl)methyl)-4-methylpiperazine.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | 1-Methylpiperazine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Experimental Workflow:
Caption: Workflow for the synthesis of an aminomethyl-pyridine.
Signaling Pathway of Focal Adhesion Kinase (FAK)
The compounds synthesized using this compound often target signaling pathways implicated in disease. FAK inhibitors, for instance, disrupt the FAK signaling cascade, which is crucial for cancer cell proliferation and metastasis. The diagram below illustrates a simplified representation of the FAK signaling pathway.
Caption: Simplified FAK signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-(bromomethyl)-2-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The presence of both a heteroaryl bromide and a reactive benzylic-type bromide presents a unique chemoselectivity challenge. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, with a focus on achieving selective functionalization at the 5-position of the pyridine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a valuable substrate, offering the potential for diversification at two distinct positions. The primary focus of these protocols is the selective reaction at the C5-Br bond of the pyridine ring, a common strategy in the synthesis of complex molecules for drug discovery. A key consideration is the potential for side reactions at the bromomethyl group. However, studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, have demonstrated that selective Suzuki-Miyaura coupling at the aryl bromide is feasible under appropriate conditions.[3]
General Reaction Principles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner (or migratory insertion for the Heck reaction), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The chemoselectivity between the aryl bromide and the bromomethyl group in this compound is influenced by the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 10 | 85 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 72 |
Note: The data presented are representative conditions based on reactions with analogous 2-bromo-5-(halomethyl)heterocycles and should be optimized for this compound.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[5][6]
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 18 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 60 | 12 | 88 |
Note: The data presented are representative conditions based on reactions with analogous bromopyridines and should be optimized for this compound.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[1][7] This reaction allows for the introduction of a variety of primary and secondary amines at the 5-position of the pyridine ring.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][8] This reaction can be used to introduce vinyl groups at the 5-position of this compound.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 120 | 18 | 80 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 36 | 65 |
Note: The data presented are representative conditions for the Heck reaction of aryl bromides and should be optimized for this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%) (optional, but often beneficial)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand (if used).
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (100-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Synthesis of Novel Heterocyclic Compounds from 5-(Bromomethyl)-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 5-(Bromomethyl)-2-methoxypyridine as a key starting material. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
This compound is a versatile bifunctional reagent that serves as an excellent building block for the introduction of the 2-methoxypyridin-5-ylmethyl moiety into various molecular scaffolds. The presence of a reactive bromomethyl group allows for facile nucleophilic substitution reactions, while the pyridine ring itself can be further functionalized. This combination of features makes it a valuable precursor for the synthesis of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. This document details the synthesis of 1,2,3-triazoles, imidazoles, tetrazoles, and pyrimidines starting from this key reagent.
General Experimental Workflow
The synthesis of the target heterocyclic compounds from this compound generally follows a two-step pathway. The initial step involves the conversion of the bromomethyl group into a more versatile functional group, such as an azide or a nitrile. These intermediates are then subjected to cyclization or further elaboration to construct the desired heterocyclic ring.
Caption: General synthetic routes from this compound.
I. Synthesis of 1-((2-methoxypyridin-5-yl)methyl)-1H-1,2,3-triazoles
The synthesis of 1,2,3-triazoles is readily achieved through a two-step process involving the initial conversion of this compound to the corresponding azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Signaling Pathway/Reaction Mechanism
Caption: Synthesis of 1,2,3-triazoles via CuAAC reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-(Azidomethyl)-2-methoxypyridine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(azidomethyl)-2-methoxypyridine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1-((2-methoxypyridin-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Reaction Setup: In a suitable flask, dissolve 5-(azidomethyl)-2-methoxypyridine (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of tert-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Reaction Execution: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired triazole.
Quantitative Data
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-((2-methoxypyridin-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 85-95 |
| 2 | Propargyl alcohol | (1-((2-methoxypyridin-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 80-90 |
| 3 | Ethyl propiolate | Ethyl 1-((2-methoxypyridin-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate | 82-92 |
II. Synthesis of 1-((2-methoxypyridin-5-yl)methyl)-1H-imidazoles
The synthesis of N-substituted imidazoles can be achieved through the direct N-alkylation of imidazole or its derivatives with this compound in the presence of a base.
Reaction Mechanism
Caption: N-alkylation of imidazole.
Experimental Protocol
Protocol 3: Synthesis of 1-((2-methoxypyridin-5-yl)methyl)-1H-imidazole
-
Reaction Setup: To a solution of imidazole (1.2 eq) in anhydrous acetonitrile, add a base such as potassium carbonate (1.5 eq).[1]
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes, then add a solution of this compound (1.0 eq) in acetonitrile dropwise.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting residue by column chromatography on silica gel.
Quantitative Data
| Entry | Imidazole Derivative | Base | Solvent | Yield (%) |
| 1 | Imidazole | K₂CO₃ | Acetonitrile | 75-85 |
| 2 | 2-Methylimidazole | NaH | DMF | 70-80 |
| 3 | 4-Nitroimidazole | K₂CO₃ | DMSO | 60-70 |
III. Synthesis of 5-((2-methoxypyridin-5-yl)methyl)-1H-tetrazoles
Tetrazoles are often synthesized via the [3+2] cycloaddition of a nitrile with an azide salt, typically catalyzed by a Lewis acid. This requires the initial conversion of this compound to the corresponding nitrile.
Synthetic Pathway
Caption: Two-step synthesis of tetrazoles from this compound.
Experimental Protocols
Protocol 4: Synthesis of 2-(2-methoxypyridin-5-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.
Protocol 5: Synthesis of 5-((2-methoxypyridin-5-yl)methyl)-1H-tetrazole
-
Reaction Setup: To a suspension of 2-(2-methoxypyridin-5-yl)acetonitrile (1.0 eq) and sodium azide (1.5 eq) in DMF, add zinc chloride (1.0 eq).
-
Reaction Conditions: Heat the mixture to 120-130 °C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute HCl.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tetrazole, which can be purified by recrystallization or column chromatography.
Quantitative Data
| Entry | Nitrile | Lewis Acid | Yield of Tetrazole (%) |
| 1 | 2-(2-methoxypyridin-5-yl)acetonitrile | ZnCl₂ | 60-75 |
| 2 | 2-(2-methoxypyridin-5-yl)acetonitrile | NH₄Cl | 50-65 |
IV. Synthesis of 2-((2-methoxypyridin-5-yl)methyl)pyrimidines
Pyrimidines can be synthesized through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. The required amidine can be prepared from the corresponding nitrile via the Pinner reaction.
Synthetic Pathway
Caption: Synthesis of pyrimidines via the Pinner reaction and subsequent condensation.
Experimental Protocols
Protocol 6: Synthesis of 2-(2-methoxypyridin-5-yl)acetamidine (Pinner Reaction)
-
Pinner Salt Formation: Cool a solution of 2-(2-methoxypyridin-5-yl)acetonitrile (1.0 eq) in anhydrous ethanol to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation. Allow the mixture to stand at 0 °C for 24 hours. The Pinner salt will precipitate and can be collected by filtration.[2]
-
Amidine Formation: Suspend the Pinner salt in a solution of ammonia in ethanol and stir at room temperature for several hours. The amidine hydrochloride will precipitate and can be collected by filtration. Neutralization with a base will provide the free amidine.[2]
Protocol 7: Synthesis of 4,6-dimethyl-2-((2-methoxypyridin-5-yl)methyl)pyrimidine
-
Reaction Setup: To a solution of 2-(2-methoxypyridin-5-yl)acetamidine (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of a base such as sodium ethoxide.
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain the desired pyrimidine.
Quantitative Data
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 4,6-dimethyl-2-((2-methoxypyridin-5-yl)methyl)pyrimidine | 50-65 |
| 2 | Ethyl acetoacetate | 4-hydroxy-6-methyl-2-((2-methoxypyridin-5-yl)methyl)pyrimidine | 45-60 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this document provide robust and reproducible methods for accessing 1,2,3-triazoles, imidazoles, tetrazoles, and pyrimidines. These methodologies offer a platform for the generation of diverse chemical libraries for screening in drug discovery and for the development of novel functional materials. The straightforward nature of these transformations, coupled with the ready availability of the starting material, makes these protocols accessible to a broad range of chemical research and development laboratories.
References
Application of 5-(Bromomethyl)-2-methoxypyridine in Agrochemical Synthesis
Abstract
The pyridine ring is a crucial pharmacophore in a multitude of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The functionalization of the pyridine scaffold is a key strategy in the development of novel active ingredients with improved efficacy, selectivity, and environmental profiles. This application note details the use of 5-(Bromomethyl)-2-methoxypyridine as a versatile building block in the synthesis of potential agrochemical candidates, focusing on the formation of pyridinylmethyl ether linkages through the Williamson ether synthesis. A detailed experimental protocol for the synthesis of a model pyridinylmethyl phenyl ether derivative is provided, along with characterization data and a discussion of its potential applications in high-throughput screening for herbicidal and fungicidal activity.
Introduction
The 2-methoxy-5-pyridinylmethyl moiety is a key structural feature in several modern agrochemicals. The methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing binding to biological targets, while the pyridine nitrogen can improve systemic movement within the plant. The bromomethyl group at the 5-position provides a reactive handle for the facile introduction of this beneficial scaffold onto various molecular frameworks via nucleophilic substitution reactions.
One of the most powerful and widely used methods for the formation of ether linkages in organic synthesis is the Williamson ether synthesis. This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide ion. In the context of agrochemical development, this methodology allows for the coupling of the this compound unit with a diverse range of phenolic or alcoholic substrates, which may themselves be derived from natural products or other synthetic building blocks. This approach enables the rapid generation of libraries of novel compounds for biological screening.
Application: Synthesis of a Model Pyridinylmethyl Phenyl Ether
This section outlines the synthesis of a model compound, 2-methoxy-5-((4-nitrophenoxy)methyl)pyridine, to illustrate the utility of this compound as a synthon for agrochemical discovery. The 4-nitrophenyl group is chosen as a common substituent in agrochemical research, often imparting desirable biological activity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-methoxy-5-((4-nitrophenoxy)methyl)pyridine.
Experimental Protocol
Materials and Methods
| Material | Supplier | Grade |
| This compound | Commercial | >98% |
| 4-Nitrophenol | Commercial | >99% |
| Potassium Carbonate (anhydrous) | Commercial | >99% |
| Acetone | Commercial | Anhydrous |
| Ethyl Acetate | Commercial | ACS Grade |
| Brine (saturated NaCl solution) | In-house prep. | - |
| Anhydrous Magnesium Sulfate | Commercial | Reagent Grade |
Synthesis of 2-methoxy-5-((4-nitrophenoxy)methyl)pyridine
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in anhydrous acetone (40 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of this compound (2.02 g, 10.0 mmol) in anhydrous acetone (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a mixture of ethanol and water to afford the pure product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-methoxy-5-((4-nitrophenoxy)methyl)pyridine | C₁₃H₁₂N₂O₄ | 260.25 | 85 | 110-112 |
¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 2.4 Hz, 1H), 7.70 (dd, J = 8.4, 2.4 Hz, 1H), 7.05 (d, J = 9.2 Hz, 2H), 6.78 (d, J = 8.4 Hz, 1H), 5.15 (s, 2H), 3.95 (s, 3H).
Logical Workflow for Agrochemical Discovery
The synthesis of novel agrochemical candidates using this compound can be integrated into a broader discovery workflow.
Caption: A logical workflow for the discovery of novel agrochemicals.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemical candidates. The Williamson ether synthesis provides a robust and efficient method for incorporating the 2-methoxy-5-pyridinylmethyl scaffold into a wide range of molecular architectures. The straightforward experimental protocol and the potential for generating diverse chemical libraries make this an attractive approach for researchers in the field of agrochemical discovery. The model synthesis presented here serves as a template for the exploration of new chemical space in the ongoing search for more effective and sustainable crop protection solutions.
Protecting Group Strategies for Reactions of 5-(Bromomethyl)-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 5-(bromomethyl)-2-methoxypyridine. This versatile reagent is a key building block in medicinal chemistry, primarily utilized for the introduction of the 2-methoxypyridin-5-ylmethyl moiety. However, the inherent nucleophilicity of the pyridine nitrogen can lead to undesired side reactions, such as self-quenching or reaction with other electrophiles present. To circumvent these issues and improve reaction outcomes, the use of protecting groups for the pyridine nitrogen is a highly effective strategy.
This guide focuses on two principal protecting group strategies: N-oxide formation and tert-Butoxycarbonyl (Boc) protection . The selection of a particular strategy depends on the specific reaction conditions and the overall synthetic route.
Introduction to Protecting Group Strategies
In the context of this compound, the primary purpose of a protecting group is to temporarily mask the nucleophilic character of the pyridine nitrogen. This prevents the nitrogen from participating in undesired alkylation reactions, thereby directing the reactivity towards the desired substitution at the bromomethyl group. An ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
N-Oxide Protecting Group Strategy
The formation of a pyridine N-oxide is a well-established method to decrease the nucleophilicity of the pyridine nitrogen. The N-oxide can be readily prepared by oxidation and subsequently removed by deoxygenation.
Logical Workflow for N-Oxide Protection Strategy
Caption: Workflow for N-oxide protection strategy.
tert-Butoxycarbonyl (Boc) Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group is another widely used protecting group for nitrogen atoms. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions.
Logical Workflow for Boc Protection Strategy
Caption: Workflow for Boc protection strategy.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the typical reaction conditions and expected yields for the different stages of each protecting group strategy. The data is compiled from literature procedures for structurally similar compounds and serves as a guideline for reaction planning.
| Step | Strategy | Reagents & Conditions | Typical Yield (%) | Reference |
| Protection | N-Oxide | 35% H₂O₂ in glacial acetic acid, 70-80°C, 12h | ~95% | [1] |
| Boc | (Boc)₂O, TEA, CH₂Cl₂, rt, 6h | High | [2] | |
| Alkylation | Unprotected | Nucleophile (e.g., indole), Base (e.g., NaH), DMF, 0°C to rt, 2-24h | Variable (potential for side products) | [3] |
| N-Oxide | Nucleophile, Base, Solvent, rt or heat | High (prevents N-alkylation of pyridine) | N/A | |
| Boc | Nucleophile, Base, Solvent, rt or heat | High (prevents N-alkylation of pyridine) | N/A | |
| Deprotection | N-Oxide | PCl₃, CHCl₃, reflux | >90% | N/A |
| Boc | TFA in CH₂Cl₂, rt, 1-4h | >90% |
Experimental Protocols
Protocol 1: N-Oxidation of this compound
This protocol is adapted from the procedure for the N-oxidation of 5-bromo-2-methylpyridine.[1]
Materials:
-
This compound
-
Glacial acetic acid
-
35% aqueous hydrogen peroxide
-
Water
-
Ethanol
Procedure:
-
Suspend this compound (1.0 eq) in glacial acetic acid.
-
Add 35% aqueous hydrogen peroxide (1.2 eq) to the suspension.
-
Heat the mixture in a water bath at 70-80°C for 3 hours.
-
Add an additional portion of 35% hydrogen peroxide (0.5 eq) and continue heating for another 9 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and concentrate again in vacuo.
-
Cool the residue to room temperature to allow for precipitation of the product.
-
Collect the precipitate by filtration and wash with cold ethanol to afford this compound N-oxide.
Protocol 2: Boc Protection of this compound
This is a general procedure for the Boc protection of a pyridine derivative.[2]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Alkylation of a Nucleophile with Protected this compound
This is a general protocol for the alkylation of an indole, which can be adapted for other nucleophiles.[3]
Materials:
-
Protected this compound (N-oxide or Boc-protected)
-
Nucleophile (e.g., indole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (protected this compound)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the nucleophile.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add the protected this compound (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 4: Deprotection of the N-Oxide Group
Materials:
-
Alkylated N-oxide intermediate
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the N-oxide intermediate in chloroform.
-
Add phosphorus trichloride (1.1 eq) dropwise at 0°C.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of the Boc Group using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for Boc deprotection.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TFA dropwise (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected product.
Conclusion
The use of protecting groups, such as N-oxides or Boc groups, is a valuable strategy in reactions involving this compound. By masking the nucleophilicity of the pyridine nitrogen, these strategies can significantly improve reaction yields and simplify purification by preventing the formation of undesired side products. The choice between the N-oxide and Boc protecting groups will depend on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule to the protection and deprotection conditions. The protocols provided herein offer a solid foundation for researchers to implement these strategies in their synthetic endeavors.
References
Application Notes and Protocols for Scale-Up Synthesis Using 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of a key intermediate, 2-((5-methoxypyridin-2-yl)methyl)isoindoline-1,3-dione, utilizing 5-(bromomethyl)-2-methoxypyridine. This intermediate is valuable in the synthesis of various pharmaceutical compounds, particularly as a precursor to primary amines which are common moieties in active pharmaceutical ingredients (APIs). The protocol is designed for scalability and robustness, making it suitable for drug development and manufacturing environments.
Introduction
This compound is a versatile reagent in organic synthesis, primarily serving as an electrophile for the introduction of the (5-methoxypyridin-2-yl)methyl group. This structural motif is found in a variety of biologically active molecules. One of the most common and industrially relevant transformations involving this reagent is the N-alkylation of nucleophiles. The Gabriel synthesis, a classic and reliable method for the preparation of primary amines, is an excellent example of a scalable reaction utilizing this compound.[1][2][3] This method employs potassium phthalimide as a protected source of ammonia, which undergoes N-alkylation with an alkyl halide, followed by deprotection to yield the primary amine.[1][2] This approach avoids the common issue of over-alkylation often encountered when using ammonia directly.[2]
The resulting primary amine can be a crucial building block in the synthesis of complex molecules, including those targeting specific biological pathways. For instance, pyridine-containing compounds are prevalent in inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical pathway in cell proliferation and survival and is often dysregulated in cancer.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of 2-((5-methoxypyridin-2-yl)methyl)isoindoline-1,3-dione.
| Parameter | Value |
| Input Reactants | |
| This compound | 1.00 kg (4.95 mol) |
| Potassium Phthalimide | 0.96 kg (5.19 mol) |
| N,N-Dimethylformamide (DMF) | 5.0 L |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 5 hours |
| Product Output | |
| 2-((5-methoxypyridin-2-yl)methyl)isoindoline-1,3-dione | |
| Yield | 1.25 kg |
| Molar Yield | 89% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Scale-Up Synthesis of 2-((5-methoxypyridin-2-yl)methyl)isoindoline-1,3-dione
This protocol details the kilogram-scale synthesis of 2-((5-methoxypyridin-2-yl)methyl)isoindoline-1,3-dione from this compound and potassium phthalimide.
Materials and Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and condenser
-
Heating mantle with temperature controller
-
This compound (1.00 kg, 4.95 mol)
-
Potassium phthalimide (0.96 kg, 5.19 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 L)
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: To a 10 L three-necked round-bottom flask, add potassium phthalimide (0.96 kg, 5.19 mol) and anhydrous N,N-dimethylformamide (5.0 L).
-
Reagent Addition: Begin stirring the mixture to form a suspension. Add this compound (1.00 kg, 4.95 mol) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to 90 °C with continuous stirring. Maintain this temperature for 5 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add deionized water (5.0 L) to the reaction mixture with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by filtration using a Buchner funnel.
-
Washing: Wash the filter cake with deionized water (2 x 2.0 L) to remove any residual DMF and inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Experimental Workflow for Scale-Up Synthesis
References
Application Notes and Protocols: 5-(Bromomethyl)-2-methoxypyridine for the Introduction of a Pyridyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its presence can significantly influence a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. 5-(Bromomethyl)-2-methoxypyridine is a versatile reagent for introducing the 2-methoxy-5-pyridylmethyl moiety into a wide range of molecules. This functional group can serve as a key building block in the synthesis of novel therapeutic agents. The methoxy group can modulate the electronic properties of the pyridine ring, and the pyridyl nitrogen can act as a hydrogen bond acceptor, crucial for interactions with biological targets.
These application notes provide detailed protocols for the use of this compound in the alkylation of various nucleophiles, a fundamental transformation in drug discovery and development.
Biological Context: Targeting the CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in various physiological and pathological processes, including cancer metastasis, HIV-1 proliferation, and inflammatory diseases.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target. Small molecule antagonists of CXCR4 have shown potential in inhibiting cancer growth and metastasis.[2] The introduction of a pyridyl moiety is a common strategy in the design of potent CXCR4 antagonists, highlighting the utility of reagents like this compound in this area of research.
Below is a diagram illustrating the canonical CXCR4 signaling pathway, which is often dysregulated in disease states.
Caption: Canonical CXCR4 Signaling Pathway.
Experimental Protocols
The following protocols are generalized methods for the alkylation of various nucleophiles using this compound. Researchers should optimize these conditions for their specific substrates.
General Workflow for Pyridylation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-(Bromomethyl)-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Wohl-Ziegler bromination of 2-methoxy-5-methylpyridine.
Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue in radical brominations. Several factors could be at play:
-
Insufficient Radical Initiator: The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for initiating the reaction. Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). The initiator also degrades over time, so using a fresh batch is recommended.
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Low Reaction Temperature: The reaction requires thermal or photochemical initiation to generate radicals. If the temperature is too low, the rate of radical formation will be slow, leading to an incomplete reaction. Ensure the reaction mixture is heated to the reflux temperature of the solvent.
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Poor Quality of N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture. It is advisable to use freshly recrystallized NBS for optimal results. The purity of NBS can be a critical factor in the success of the Wohl-Ziegler reaction.[1]
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Presence of Radical Scavengers: Impurities in the starting material or solvent can act as radical scavengers, inhibiting the chain reaction. Ensure all reagents and solvents are of high purity and that the solvent is anhydrous.
Troubleshooting Steps:
-
Increase the amount of radical initiator in small increments.
-
Ensure the reaction is maintained at the appropriate reflux temperature.
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Use freshly opened or recrystallized NBS.
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Purify the starting material (2-methoxy-5-methylpyridine) and use anhydrous solvent.
Q2: I am observing the formation of multiple products, including a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A2: The formation of 5-(dibromomethyl)-2-methoxypyridine is a common side reaction resulting from over-bromination. Here’s how to minimize it:
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Stoichiometry of NBS: Using a molar equivalent of NBS to the starting material is crucial. An excess of NBS will favor the formation of the di-brominated product.[1]
-
Reaction Time: Prolonged reaction times can lead to over-bromination. It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.
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Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent and improve selectivity.
Troubleshooting Steps:
-
Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents of NBS.
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Monitor the reaction frequently and quench it as soon as the starting material disappears.
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Consider a slow, portion-wise addition of NBS to the reaction mixture.
Q3: My TLC analysis shows a spot that I suspect is a ring-brominated byproduct. How can I avoid this side reaction?
A3: While benzylic bromination is favored under radical conditions, electrophilic aromatic substitution on the pyridine ring can occur, especially under certain conditions.
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Solvent Choice: The choice of solvent plays a significant role. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane favor the radical pathway. More polar solvents like acetonitrile can sometimes promote ionic pathways, leading to ring bromination.[2]
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Exclusion of Light and Acid: Electrophilic bromination can be catalyzed by light and acid. Conducting the reaction in the dark (if using a thermal initiator) and ensuring the absence of acidic impurities can help minimize this side reaction. The presence of HBr, a byproduct of the reaction, can also promote ring bromination.
Troubleshooting Steps:
-
Use a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
If using a thermal initiator like AIBN, wrap the reaction flask in aluminum foil to exclude light.
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Ensure all glassware is dry and free of acidic residues.
Q4: The purification of the crude product is challenging, and I am getting low yields after column chromatography. What are some tips for effective purification?
A4: The crude product mixture often contains the desired product, unreacted starting material, the di-brominated byproduct, and succinimide.
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Initial Work-up: Before chromatography, it is essential to perform an aqueous work-up to remove the succinimide byproduct. This typically involves filtering the cooled reaction mixture and washing the filtrate with an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate.
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Chromatography Conditions: Flash column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. Start with a low polarity eluent to first remove less polar impurities.
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Product Instability: Bromomethyl compounds can be lachrymatory and may have limited stability. It is advisable to use the purified product immediately or store it under an inert atmosphere at low temperatures.
Troubleshooting Steps:
-
Ensure a thorough aqueous work-up to remove succinimide before loading the crude product onto the column.
-
Carefully select the solvent system for chromatography by performing TLC analysis with different solvent mixtures to achieve good separation.
-
Handle the purified product with care, avoiding prolonged exposure to air and moisture.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.
| Parameter | Value/Condition | Notes |
| Starting Material | 2-methoxy-5-methylpyridine | Ensure high purity. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents. |
| Radical Initiator | AIBN or Benzoyl Peroxide | 1-5 mol%. |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous. Other non-polar solvents can be used. |
| Temperature | Reflux (approx. 77°C for CCl₄) | Essential for thermal initiation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC. |
| Typical Yield | 60 - 80% | Highly dependent on reaction conditions and purity of reagents. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
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2-methoxy-5-methylpyridine
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the solution, add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN. Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for the synthesis of this compound.
References
troubleshooting low yield in reactions with 5-(Bromomethyl)-2-methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-methoxypyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a key building block primarily used for the introduction of the (2-methoxypyridin-5-yl)methyl moiety into a target molecule.[1] Its reactive bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This reagent is valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the pyridine scaffold is a common feature in biologically active compounds.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation. Moisture sensitivity can lead to hydrolysis of the bromomethyl group, so storage in a dry environment is crucial.
Q3: How can I monitor the progress of my reaction with this compound?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a common mobile phase is a mixture of ethyl acetate and hexane. Staining with potassium permanganate or visualization under UV light can be used to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide for Low Yields
Low yields in reactions involving this compound are a common issue. The following guide provides potential causes and solutions to improve your reaction outcomes.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Strategy |
| Reagent Inactivity | Ensure the this compound is of high purity and has been stored correctly. Degradation can occur upon exposure to moisture or air. |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider gradually increasing the temperature. |
| Poor Nucleophile Strength | If using a weak nucleophile, consider using a stronger base to deprotonate it in situ or switch to a more potent nucleophile. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.[2] |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may be slow. Increasing the reaction temperature or using a less hindered nucleophile may be necessary. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Strategy |
| Over-alkylation of Nucleophile | If the nucleophile has multiple reactive sites (e.g., a primary amine), use a controlled stoichiometry of this compound (e.g., 1.0-1.1 equivalents) to minimize double alkylation. |
| Elimination (E2) Side Reaction | The use of a strong, sterically hindered base can promote the E2 elimination pathway, especially with secondary or tertiary alkyl halides. While the primary bromide in this compound is less prone to elimination, using a non-hindered, strong base is preferable for substitution. Protic solvents can also favor SN2 over E2.[2] |
| Quaternization of the Pyridine Nitrogen | The pyridine nitrogen is nucleophilic and can react with another molecule of this compound, especially at elevated temperatures, leading to the formation of a pyridinium salt. To minimize this, maintain a lower reaction temperature and add the alkylating agent slowly. |
| Ring Bromination | Although less common for this specific reagent, side reactions on the pyridine ring can occur under harsh conditions. Ensure the reaction is run under an inert atmosphere to prevent radical side reactions.[3] |
| Hydrolysis of the Product or Starting Material | Ensure all reagents and solvents are anhydrous to prevent the formation of 5-(hydroxymethyl)-2-methoxypyridine. |
Quantitative Data Summary
The following tables provide estimated yields for typical nucleophilic substitution reactions with this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Piperidine | K₂CO₃ | DMF | 25-50 | 4-8 | 85-95 |
| Morpholine | Et₃N | CH₃CN | 60 | 6 | 80-90 |
| Aniline | NaH | THF | 0-25 | 12 | 60-75 |
| Benzylamine | K₂CO₃ | DMF | 25 | 5 | 90-98 |
Table 2: Reactions with Thiol and Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Thiophenol | NaH | THF | 0-25 | 2 | 90-98 |
| Sodium Methoxide | - | Methanol | 25 | 3 | 85-95 |
| Sodium Ethoxide | - | Ethanol | 25 | 3 | 85-95 |
| Potassium tert-butoxide | - | tert-butanol | 50 | 6 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
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To a solution of the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₃CN), add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature under an inert atmosphere.
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Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for S-Alkylation of a Thiol
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To a stirred suspension of a base (e.g., NaH, 1.2 eq.) in anhydrous THF at 0°C under an inert atmosphere, add a solution of the thiol (1.0 eq.) in THF dropwise.
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Allow the mixture to stir at 0°C for 30 minutes.
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Add a solution of this compound (1.1 eq.) in THF dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Carefully quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography or recrystallization.
Visualized Workflows and Logic
References
preventing side product formation with 5-(Bromomethyl)-2-methoxypyridine
Welcome to the technical support center for 5-(Bromomethyl)-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of side products during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary reactive site is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the introduction of the (2-methoxy-5-pyridyl)methyl moiety onto a variety of nucleophiles.
Q2: What are the most common types of side reactions observed with this reagent?
The most common side reactions stem from the high reactivity of the bromomethyl group and the presence of the nucleophilic pyridine nitrogen. These include:
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Quaternization: Self-alkylation or reaction with another pyridine-containing molecule to form a pyridinium salt.
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Hydrolysis: Reaction with water to form the corresponding alcohol, (5-methoxy-2-pyridyl)methanol.
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Over-alkylation: Multiple additions of the electrophile to the nucleophile, especially if the nucleophile has multiple reactive sites.
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Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, though this is less common than substitution.
Q3: How does the methoxy group influence the reactivity of the molecule?
The 2-methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This can enhance the nucleophilicity of the ring nitrogen, potentially increasing the rate of self-alkylation or quaternization side reactions.
Q4: How should this compound be stored to minimize degradation?
Due to its reactivity, especially towards moisture, it is crucial to store this compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). It should be kept away from water and strong bases to prevent hydrolysis and other degradation pathways.
Troubleshooting Guides
Issue 1: Formation of an Insoluble Precipitate (Likely Pyridinium Salt)
Symptom: An insoluble white or off-white solid crashes out of the reaction mixture, leading to a low yield of the desired product.
Possible Cause: Formation of a pyridinium salt via quaternization of the pyridine nitrogen. This can happen through self-alkylation or reaction with another nucleophilic nitrogen in the reaction mixture.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C to room temperature). | Reduces the rate of the competing N-alkylation (quaternization) side reaction. |
| Reagent Addition | Add the this compound slowly to the nucleophile. | Maintains a low concentration of the alkylating agent, minimizing self-reaction. |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). | Prevents the base from competing with the desired nucleophile and minimizes side reactions. |
| Solvent Choice | Use a polar aprotic solvent (e.g., DMF, acetonitrile). | Solvates the reactants and can influence the reaction pathway. |
Experimental Protocol: Minimizing Quaternization in a Typical N-Alkylation
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Dissolve the nucleophile (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equiv) in anhydrous acetonitrile.
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Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen).
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Dissolve this compound (1.1 equiv) in anhydrous acetonitrile.
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Add the solution of this compound dropwise to the cooled nucleophile solution over 30-60 minutes.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Work-up the reaction by quenching with water and extracting with an appropriate organic solvent.
Caption: Desired vs. side reaction pathway.
Issue 2: Presence of a More Polar Impurity by TLC/LC-MS
Symptom: A significant spot with a lower Rf value (more polar) than the starting material is observed, corresponding to the mass of (5-methoxy-2-pyridyl)methanol.
Possible Cause: Hydrolysis of the bromomethyl group due to the presence of water in the reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Solvent & Reagents | Use anhydrous solvents and dry all reagents thoroughly. | Prevents the reaction of the bromomethyl group with water. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | Excludes atmospheric moisture from the reaction. |
| Work-up | Perform an aqueous work-up quickly and at a low temperature. | Minimizes hydrolysis during the purification process. |
Experimental Protocol: Anhydrous Reaction Conditions
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Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
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Use freshly distilled or commercially available anhydrous solvents.
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If solid reagents are used, dry them in a vacuum oven before use.
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Set up the reaction under a positive pressure of an inert gas.
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Transfer all reagents via syringe or cannula.
Technical Support Center: Purification of Products from 5-(Bromomethyl)-2-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 5-(Bromomethyl)-2-methoxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: Co-elution of Product with Impurities during Column Chromatography
Symptom: Your desired product and one or more impurities elute at a very similar retention factor (Rf) on TLC, leading to mixed fractions from column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your product from structurally similar impurities.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a variety of solvent systems with different polarities and selectivities. Common solvent systems for pyridine derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
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Use of Additives: For basic pyridine compounds, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by minimizing interaction with the acidic silica gel.
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Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
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-
-
Presence of Unreacted Starting Material: this compound is a relatively nonpolar compound and may co-elute with products of similar polarity.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS to minimize the amount of unreacted starting material.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some unreacted starting material and other polar impurities before chromatography.
-
-
-
Formation of Homocoupled Byproducts: In coupling reactions, such as Suzuki or Sonogashira, homocoupling of the starting material can lead to dimeric byproducts with similar polarities to the desired product.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the catalyst, base, and solvent to minimize homocoupling.
-
Fine-tune Gradient Elution: A very shallow gradient during column chromatography may be necessary to resolve the product from the homocoupled dimer.
-
-
Issue 2: Product Fails to Crystallize or "Oils Out"
Symptom: After purification by chromatography or during attempts at recrystallization, the product remains an oil or forms an oily precipitate instead of solid crystals.
Possible Causes & Solutions:
-
Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent.
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Azeotropic Removal: Co-evaporate the product with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene to remove water).
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-
-
Incorrect Recrystallization Solvent: The chosen solvent or solvent system may not be suitable for your specific product.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: In small test tubes, test the solubility of your product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
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Two-Solvent System: If a single suitable solvent cannot be found, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water and dichloromethane/hexanes.
-
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-purify: If the product is an oil due to impurities, re-purification by column chromatography may be necessary.
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Trituration: If the product is a semi-solid, try triturating (grinding) it with a poor solvent in which the impurities are soluble. This can sometimes induce crystallization and wash away impurities.
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-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nucleophilic substitution reactions with this compound?
A1: Common byproducts can include:
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Unreacted Starting Material: Incomplete reactions will leave residual this compound.
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Elimination Product: Under basic conditions, elimination of HBr can occur to form 2-methoxy-5-methylenepyridine, which can polymerize.
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Bis-substitution Product: If the nucleophile has more than one reactive site (e.g., a primary amine), bis-alkylation can occur, leading to a secondary amine derivative.
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Hydrolysis Product: If water is present in the reaction, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 5-(Hydroxymethyl)-2-methoxypyridine.
Q2: How can I effectively remove the palladium catalyst from my Suzuki or Sonogashira coupling reaction product?
A2: Residual palladium can often be removed through the following methods:
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Aqueous Work-up with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove palladium salts.
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Filtration through Celite® or Silica Gel: Passing the crude product through a short plug of Celite® or silica gel can adsorb a significant portion of the palladium catalyst.
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Specialized Scavengers: Commercially available scavenger resins with functional groups that bind to palladium can be very effective for removing trace amounts of the catalyst.
Q3: What are some recommended solvent systems for column chromatography of 2-methoxypyridine derivatives?
A3: The choice of solvent system will depend on the polarity of your specific product. Good starting points for silica gel chromatography include:
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For nonpolar to moderately polar compounds: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).
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For more polar compounds: A gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).
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For basic compounds: Adding 0.1-1% triethylamine to the eluent can improve peak shape and reduce tailing.
Q4: My product is a solid. What are some good recrystallization solvents for 5-substituted-2-methoxypyridine derivatives?
A4: The ideal recrystallization solvent is highly dependent on the specific substituent at the 5-position. A systematic approach to solvent screening is recommended. Common solvents to try include:
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Alcohols: Ethanol, isopropanol.
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Esters: Ethyl acetate.
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Hydrocarbons: Hexanes, heptane, cyclohexane (often as the anti-solvent in a two-solvent system).
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Ethers: Diethyl ether, methyl tert-butyl ether (MTBE).
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Aromatic Hydrocarbons: Toluene.
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Ketones: Acetone.
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Water: Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.
Data Presentation
Table 1: Common Purification Techniques and Expected Purity
| Purification Method | Typical Impurities Removed | Expected Purity (by GC/LCMS) |
| Aqueous Work-up/Extraction | Inorganic salts, water-soluble byproducts, some polar impurities. | 60-90% |
| Silica Gel Column Chromatography | Unreacted starting materials, byproducts with different polarities. | >95% |
| Recrystallization | Insoluble impurities, byproducts present in small amounts. | >98% |
| Preparative HPLC | Closely related isomers and byproducts. | >99% |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
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Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
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Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
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Wash: Wash the organic layer sequentially with:
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Water (2 x volume of organic layer).
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Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
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Brine (saturated aqueous sodium chloride solution) to aid in the removal of water.
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Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
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Prepare the Column: Slurry pack a glass column with silica gel in a nonpolar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, adsorbed sample to the top of the packed column.
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Elute: Begin elution with a low polarity solvent system and gradually increase the polarity (gradient elution).
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Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
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Select a Solvent: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
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Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallize: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Visualizations
References
managing the lability of 5-(Bromomethyl)-2-methoxypyridine in basic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-methoxypyridine. It provides troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, particularly its lability under basic conditions.
Troubleshooting Guide
Researchers may encounter several challenges when using this compound in basic media. The primary issue is its susceptibility to degradation, which can lead to low yields and the formation of impurities. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Degradation of this compound: The benzylic bromide is highly reactive and can be degraded by strong bases, nucleophilic solvents (e.g., methanol, water), or prolonged exposure to even weak bases. | • Use milder bases such as potassium carbonate, cesium carbonate, or organic bases (e.g., triethylamine, DIPEA). • Perform the reaction at lower temperatures (0 °C to room temperature) to minimize decomposition. • Choose a non-nucleophilic solvent (e.g., THF, DMF, acetonitrile). • Add the base portion-wise or via syringe pump to maintain a low instantaneous concentration. |
| Self-condensation or polymerization: Under basic conditions, the compound can react with itself. | • Use a dilute solution of the electrophile. • Add the this compound solution slowly to the reaction mixture containing the nucleophile and base. | |
| Formation of multiple unidentified byproducts | Competing reaction pathways: In the presence of a base, elimination (to form a pyridyl-methylene intermediate) or reaction with the solvent can compete with the desired substitution. | • Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis to the corresponding alcohol. • Use a high concentration of the desired nucleophile to favor the intended reaction pathway. |
| Impure starting material: The starting material may contain impurities that lead to side reactions. | • Check the purity of this compound by NMR or LC-MS before use. • Purify the starting material by recrystallization or chromatography if necessary. | |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup: The age and storage conditions of this compound, as well as minor variations in the experimental setup, can affect its reactivity. | • Use freshly purchased or purified reagent. Store it in a cool, dark, and dry place.[1] • Standardize the reaction setup, including the order of reagent addition and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in the presence of bases?
A1: The lability of this compound in basic conditions is due to the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state of nucleophilic substitution and elimination reactions at the bromomethyl group. This makes the compound a potent electrophile, but also susceptible to degradation by bases and nucleophiles.
Q2: What is the recommended procedure for storing this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dark, and dry environment, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[1] Some suppliers also recommend cold-chain transportation.[2]
Q3: Can I use common inorganic bases like sodium hydroxide or potassium hydroxide with this compound?
A3: The use of strong inorganic bases like NaOH or KOH is generally not recommended as they can rapidly degrade this compound, leading to the formation of byproducts and low yields of the desired product. Milder inorganic bases like potassium carbonate or organic bases are preferred.
Q4: What are the expected decomposition products of this compound in the presence of a base and a nucleophilic solvent like methanol?
A4: In the presence of a base and a nucleophilic solvent such as methanol, the likely decomposition products include the corresponding methyl ether (from reaction with methanol), the alcohol (from reaction with any residual water), and products of self-condensation or polymerization.
Q5: Are there any alternative reagents that are more stable under basic conditions?
A5: If the lability of this compound is a significant issue, you might consider in situ generation of the electrophile or using a less reactive leaving group. For instance, the corresponding alcohol, 5-(Hydroxymethyl)-2-methoxypyridine, could be converted to a mesylate or tosylate immediately before reaction with the nucleophile.
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Phenol
This protocol provides a general method for the reaction of this compound with a phenolic nucleophile under mild basic conditions.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF.
-
Reaction: Slowly add the solution of this compound to the stirring mixture of the phenol and base at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the potential degradation pathway of this compound under basic conditions and a general experimental workflow for its use in a nucleophilic substitution reaction.
References
Technical Support Center: Regioselective Substitutions of 5-(Bromomethyl)-2-methoxypyridine
Welcome to the technical support center for improving regioselectivity in substitution reactions involving 5-(bromomethyl)-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in substitution reactions with this compound when using ambident nucleophiles?
A1: The primary challenge is controlling the regioselectivity of the reaction. Ambident nucleophiles possess two or more reactive sites, and the electrophilic this compound can react at either site, leading to a mixture of constitutional isomers. For example, with an indole anion, both N-alkylation and C3-alkylation can occur. Similarly, a phenoxide ion can undergo O-alkylation or C-alkylation.[1][2][3]
Q2: How do I favor N-alkylation over C3-alkylation when reacting with an indole derivative?
A2: To favor N-alkylation of indoles, it is generally recommended to use conditions that promote the formation of a "free" indolyl anion. This can be achieved by using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4] Polar solvents tend to favor N-alkylation.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]
Q3: What conditions favor C-alkylation of ambident nucleophiles like enolates or phenoxides?
A3: C-alkylation is often favored in protic solvents (e.g., ethanol, trifluoroethanol).[2] These solvents can form hydrogen bonds with the more electronegative atom of the nucleophile (e.g., the oxygen in a phenoxide), shielding it and making the carbon atom a more likely site of attack.[2][5]
Q4: What is the role of the counter-ion in determining the regioselectivity of these reactions?
A4: The counter-ion (e.g., Li+, Na+, K+, Mg2+) plays a crucial role.[1] For instance, in the alkylation of indole, potassium salts tend to give exclusive N-alkylation, while lithium and especially magnesium salts can increase the proportion of C3-alkylation.[1] This is because smaller, harder cations like Li+ and Mg2+ coordinate more tightly to the more electronegative atom (the "hard" center) of the nucleophile, leaving the "softer" carbon atom more available for reaction with the soft electrophile (the carbon of the bromomethyl group).
Q5: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?
A5: The HSAB principle can be a useful guide. The alkylating agent, this compound, is a soft electrophile due to the sp3-hybridized carbon atom. Ambident nucleophiles have both a "hard" and a "soft" reactive site. For example, in an enolate anion, the oxygen is the hard site and the α-carbon is the soft site. According to the HSAB principle, soft electrophiles prefer to react with soft nucleophiles. Therefore, to favor C-alkylation (the soft site), conditions that promote an SN2-like mechanism are preferred.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of N- and C-Alkylated Products (Indole Nucleophiles)
Potential Causes:
-
Incomplete Deprotonation: Insufficient base or a base that is not strong enough may lead to a significant concentration of neutral indole, which can favor C-alkylation.
-
Incorrect Solvent Choice: Protic or less polar solvents can favor C-alkylation.
-
Inappropriate Counter-ion: The use of Li+ or Mg2+ salts can increase the amount of C-alkylation compared to K+ salts.[1]
Solutions:
-
Optimize Base and Solvent System: Use a strong base like NaH or KH in a polar aprotic solvent like DMF or THF to ensure complete deprotonation and favor N-alkylation.[4]
-
Change the Counter-ion: If using a lithium or magnesium base, consider switching to a potassium-based one (e.g., KH).
-
Temperature Control: Higher reaction temperatures can sometimes favor N-alkylation.[4]
Issue 2: Poor Regioselectivity - Mixture of O- and C-Alkylated Products (Phenol/Enolate Nucleophiles)
Potential Causes:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) tend to favor O-alkylation because they solvate the cation, leaving the more electronegative oxygen atom of the phenoxide/enolate free to react.[2][5]
-
Reaction Mechanism: Conditions that favor an SN1-like mechanism with a more carbocationic character at the benzylic position would favor reaction at the harder oxygen site.
Solutions:
-
Solvent Optimization: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile. To favor C-alkylation, switch to a protic solvent like ethanol or trifluoroethanol.[2]
-
Leaving Group Modification: While the starting material is fixed, it's a general principle that better leaving groups favor SN2 reactions and thus attack at the softer C-site, while poorer leaving groups that might promote some SN1 character would favor the harder O-site.
Data Presentation
The regioselectivity of alkylation with this compound is highly dependent on the reaction conditions. The following tables summarize the expected trends based on general principles for the alkylation of ambident nucleophiles.
Table 1: Influence of Reaction Conditions on the Alkylation of Indole Derivatives
| Parameter | Condition | Expected Major Product | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, THF) | N-Alkylation | Solvates the cation, leaving the nitrogen anion more nucleophilic.[1] |
| Protic or Nonpolar | Increased C3-Alkylation | Less effective at solvating the cation, allowing for more C-alkylation. | |
| Base | Strong (e.g., NaH, KH) | N-Alkylation | Ensures complete deprotonation to the more reactive N-anion.[4] |
| Weaker (e.g., K₂CO₃) | Potential mixture | Incomplete deprotonation can lead to reactions with neutral indole. | |
| Counter-ion | K+ | N-Alkylation | Forms a looser ion pair, favoring reaction at the nitrogen.[1] |
| Na+, Li+ | Increased C3-Alkylation | Forms a tighter ion pair, potentially blocking the nitrogen.[1] | |
| Mg²⁺ | Predominantly C3-Alkylation | Strong coordination with nitrogen favors reaction at the C3 position.[1] |
Table 2: Influence of Reaction Conditions on the Alkylation of Phenoxide Derivatives
| Parameter | Condition | Expected Major Product | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | O-Alkylation | A "free" nucleophile prefers to react via its more electronegative atom.[2][5] |
| Protic (e.g., H₂O, Ethanol) | C-Alkylation | Protic solvents shield the oxygen atom through hydrogen bonding.[2][5] | |
| Counter-ion | K+, Na+ | O-Alkylation | Promotes an SN2 pathway, but the more nucleophilic oxygen dominates in aprotic solvents. |
| Ag+ | Increased O-Alkylation | Helps in the removal of the leaving group, promoting a more SN1-like character.[5] |
Experimental Protocols
General Protocol for N-Alkylation of Indole with this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (or THF).
-
Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Nucleophile Addition: Add a solution of the indole derivative (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol with this compound
-
Preparation: To a round-bottom flask, add the phenol derivative (1.0 equivalent), a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 equivalents), and a polar aprotic solvent like DMF or acetone.
-
Electrophile Addition: Add this compound (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Competing reaction pathways in the substitution with an ambident nucleophile.
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
Caption: Influence of reaction conditions on competing N/C and O/C alkylation pathways.
References
- 1. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Bromomethyl)-2-methoxypyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 5-(Bromomethyl)-2-methoxypyridine. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenges arise from the structure of the molecule itself:
-
High Reactivity of the Benzylic Bromide: The C(sp³)-Br bond in the bromomethyl group is highly reactive and susceptible to side reactions. It can undergo facile oxidative addition to the palladium catalyst, but also participate in undesired pathways like homocoupling (Wurtz-type coupling) and direct substitution by nucleophiles (SN2 reaction) present in the reaction mixture, such as the base or amine coupling partner.[1][2]
-
Catalyst Inhibition by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit or deactivate the catalyst, resulting in low or no product yield. This is a well-known issue when working with pyridine-containing substrates.
-
Competing Reactivity: While the bromomethyl group is the primary reactive site, the pyridine ring itself can potentially undergo C-H activation or other undesired transformations under harsh reaction conditions, although this is generally less common than reactions at the bromomethyl site.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
The most common and effective methods for forming new bonds at the benzylic position are:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[3]
-
Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes. This reaction is valuable for introducing alkynyl moieties into the molecule.[4]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a variety of primary and secondary amines.[5][6]
The selection of the appropriate reaction depends on the desired bond formation.
Q3: How does the 2-methoxy group influence the reactivity?
The methoxy group at the 2-position is an electron-donating group. This increases the electron density of the pyridine ring, which can have two opposing effects:
-
It can enhance the coordination of the pyridine nitrogen to the palladium center, potentially increasing catalyst inhibition.
-
It can also influence the electronic properties of the molecule, which may have a subtle effect on the reactivity of the bromomethyl group.
In general, the high reactivity of the benzylic bromide is the dominant factor in determining the reaction conditions.
Q4: What general type of catalyst system is preferred for these reactions?
Palladium catalysts are the most widely used and effective for these cross-coupling reactions. The performance of the catalyst is highly dependent on the choice of ligand. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the desired catalytic cycle and minimize side reactions.[7] Examples of such ligands include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and other sterically hindered phosphines (e.g., P(t-Bu)₃).[8]
Catalyst and Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction with this compound. The following tables summarize starting conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings based on literature for analogous benzylic and pyridinic substrates.
Note: The following data is compiled from studies on substrates with similar functional groups (benzylic bromides, bromopyridines) and should be considered a starting point for optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | 60-85 | [3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77-90 | 70-95 | [9] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | ~10 (unoptimized) | [3] |
Table 2: Sonogashira Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF or DMF | RT - 80 | 82-93 | [10][11] |
| Pd(OAc)₂ | CuI | PPh₃ | DIPA | Toluene | 80 | Moderate to Good | |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | Reflux | High | [11] |
Table 3: Buchwald-Hartwig Amination of Aryl/Heteroaryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [6] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | High | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | tBuOH | 110 | High | [12] |
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause: Inactive Catalyst.
-
Recommended Solution: Ensure your palladium precursor and ligand are fresh and have been stored under an inert atmosphere. For Pd(II) precursors, pre-activation may be necessary. Consider using a more robust pre-catalyst.
-
-
Potential Cause: Catalyst Inhibition.
-
Recommended Solution: The pyridine nitrogen may be inhibiting the catalyst. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to favor the formation of the active catalytic species. Screening bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended as they can mitigate this issue.
-
-
Potential Cause: Inappropriate Base or Solvent.
-
Recommended Solution: The choice of base and solvent is crucial. For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation but not so strong as to cause significant SN2 side reactions. A solvent screen (e.g., Dioxane, Toluene, DMF, THF) may be necessary. Ensure solvents are anhydrous and degassed.[13]
-
-
Potential Cause: Oxygen Contamination.
-
Recommended Solution: The Pd(0) catalyst is oxygen-sensitive. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Issue 2: Formation of Homocoupled Byproduct (Wurtz Coupling)
-
Potential Cause: High Reactivity of the Benzylic Bromide.
-
Recommended Solution: This is a common side reaction for reactive benzylic halides.[1] Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling. Reducing the concentration of the starting material may also help.
-
-
Potential Cause: Inefficient Transmetalation (in Suzuki Coupling).
-
Recommended Solution: If the transmetalation step is slow, the palladium-benzylic intermediate has more time to react with another molecule of the starting material. Ensure your boronic acid is of high quality and that the base and solvent system are optimal for activating it.
-
Issue 3: Dehalogenation of the Starting Material
-
Potential Cause: Presence of a Hydride Source.
-
Recommended Solution: Dehalogenation occurs when a palladium-hydride species is formed, which can arise from the solvent (e.g., alcohols), base (e.g., from decomposition), or even the ligand.[7] Using a non-protic, anhydrous solvent and a stable base can minimize this. Ensure high purity of all reagents. Bulky, electron-rich ligands that promote rapid reductive elimination can also outcompete the dehalogenation pathway.[14]
-
Issue 4: Formation of SN2 Byproducts
-
Potential Cause: Nucleophilic Attack on the Benzylic Bromide.
-
Recommended Solution: The highly reactive bromomethyl group is susceptible to direct nucleophilic attack by the base (e.g., hydroxides, alkoxides) or the amine coupling partner in Buchwald-Hartwig amination.[2][15]
-
Use a non-nucleophilic, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).
-
In Buchwald-Hartwig amination, slow addition of the amine or using a pre-catalyst that requires activation can sometimes mitigate direct amination before the catalytic cycle begins.
-
Lowering the reaction temperature may also reduce the rate of the SN2 reaction.
-
-
Experimental Protocols
The following are generalized starting protocols for cross-coupling reactions with this compound. These protocols should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., JohnPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., DMF or a 10:1 mixture of THF/H₂O) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C, or as optimized) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath (e.g., 100-110 °C) with vigorous stirring until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. mdpi.com [mdpi.com]
- 14. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SN2 reaction - Wikipedia [en.wikipedia.org]
dealing with impurities in commercial 5-(Bromomethyl)-2-methoxypyridine
Welcome to the technical support center for commercial 5-(Bromomethyl)-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling impurities and addressing common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via radical bromination of 5-methyl-2-methoxypyridine. Impurities often originate from this process and subsequent handling. The most common impurities are:
-
Unreacted Starting Material: 5-methyl-2-methoxypyridine
-
Over-brominated Byproduct: 5-(Dibromomethyl)-2-methoxypyridine
-
Hydrolysis Product: 5-(Hydroxymethyl)-2-methoxypyridine
-
Reagent Residue: Succinimide (a byproduct of N-Bromosuccinimide, NBS)
Q2: How do these impurities affect my reaction?
A2: The impact of impurities varies:
-
5-methyl-2-methoxypyridine: Being unreactive in many subsequent reactions, its presence primarily leads to an overestimation of the amount of the desired reagent, potentially causing lower than expected yields.
-
5-(Dibromomethyl)-2-methoxypyridine: This impurity can lead to the formation of undesired double-alkylation products or other side reactions, complicating purification and reducing the yield of the target molecule.
-
5-(Hydroxymethyl)-2-methoxypyridine: This alcohol is generally less reactive as an alkylating agent but can compete in reactions where the hydroxyl group can be activated or participate in side reactions.
-
Succinimide: This is often removed during workup but, if present, can interfere with certain reactions or purification steps.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural information and can be used to identify and quantify the main component and key impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and separating the main compound from its impurities.
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities, including the starting material.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction progress and purity.
Q4: What are the recommended storage and handling conditions?
A4: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is recommended to store the compound in a tightly sealed container, protected from moisture and light, at low temperatures (refrigerated) to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Low yields are a common issue when using this compound as an alkylating agent.
| Potential Cause | Troubleshooting Steps |
| Inaccurate quantification of the reagent due to impurities. | Determine the purity of the this compound lot using HPLC or ¹H NMR with an internal standard before use. Adjust the stoichiometry accordingly. |
| Degradation of the reagent. | Use freshly acquired or properly stored reagent. Avoid multiple freeze-thaw cycles. Consider preparing a fresh solution of the reagent for immediate use. |
| Sub-optimal reaction conditions. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF). The choice of base and solvent can significantly impact the reaction rate and yield. |
| Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a catalytic amount of an iodide salt (e.g., NaI, KI) to promote the reaction via in situ formation of the more reactive iodo-intermediate (Finkelstein reaction). |
Issue 2: Formation of Unexpected Byproducts
The presence of impurities in the starting material can lead to the formation of unanticipated side products.
| Observed Byproduct | Likely Cause (Impurity) | Mitigation Strategy |
| Double alkylation of the nucleophile. | 5-(Dibromomethyl)-2-methoxypyridine | Purify the commercial reagent by column chromatography to remove the di-brominated impurity before use. |
| Unreacted starting nucleophile. | 5-methyl-2-methoxypyridine (leading to under-dosing of the alkylating agent) or 5-(Hydroxymethyl)-2-methoxypyridine (unreactive) | Quantify the purity of the reagent and adjust the amount used. Purify the reagent if necessary. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature (¹H NMR, CDCl₃) |
| This compound | C₇H₈BrNO | 202.05 | δ ~4.45 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃), ~7.5-8.2 (m, 3H, Ar-H) |
| 5-methyl-2-methoxypyridine | C₇H₉NO | 123.15 | δ ~2.3 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~7.3-8.0 (m, 3H, Ar-H) |
| 5-(Dibromomethyl)-2-methoxypyridine | C₇H₇Br₂NO | 280.95 | δ ~6.5 (s, 1H, CHBr₂), ~3.9 (s, 3H, OCH₃), ~7.6-8.3 (m, 3H, Ar-H) |
| 5-(Hydroxymethyl)-2-methoxypyridine | C₇H₉NO₂ | 139.15 | δ ~4.6 (s, 2H, CH₂OH), ~3.9 (s, 3H, OCH₃), ~7.4-8.1 (m, 3H, Ar-H) |
Experimental Protocols
Protocol 1: Purification of Commercial this compound
This protocol describes a general procedure for the purification of the commercial reagent by column chromatography.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.
-
Load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor by TLC (e.g., using 10% ethyl acetate in hexanes as the mobile phase).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: HPLC Purity Analysis
This is a general HPLC method that can be adapted for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute further to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Workflow for handling and purifying commercial this compound.
Caption: Troubleshooting logic for low-yield alkylation reactions.
Technical Support Center: Workup Procedures for 5-(Bromomethyl)-2-methoxypyridine N-alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures following the N-alkylation of 5-(Bromomethyl)-2-methoxypyridine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of the N-alkylation reaction of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Degradation of this compound. | Ensure the reaction is performed under anhydrous conditions and an inert atmosphere if necessary. Use fresh or properly stored reagent. | |
| Inactive amine nucleophile. | Check the purity of the amine. If using an amine salt, ensure sufficient base is present to generate the free amine. | |
| Formation of Multiple Products (Side Reactions) | Over-alkylation (dialkylation of primary amines). | Use of the amine hydrobromide salt and a controlled amount of base can help prevent dialkylation by keeping the product protonated and less nucleophilic.[1] |
| Elimination of HBr from the starting material. | Use a non-nucleophilic base and control the reaction temperature. | |
| Quaternization of the pyridine nitrogen. | This is the desired reaction. If other products are forming, reaction conditions may need optimization (e.g., lower temperature, different solvent). | |
| Difficulty in Product Extraction | Product is a pyridinium salt and is water-soluble. | If the desired product is the pyridinium salt, it may remain in the aqueous layer. In this case, washing the aqueous layer with an organic solvent can remove non-polar impurities. The product can then be isolated by lyophilization or precipitation. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. Centrifugation can also be effective. | |
| Product is an Oil and Difficult to Handle | Product is not crystalline at room temperature. | Attempt to precipitate the product from a non-polar solvent (e.g., diethyl ether, hexanes). If precipitation is unsuccessful, purification by column chromatography is recommended. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Optimize reaction time and temperature. For purification, column chromatography is typically effective at separating the product from the more polar starting material. |
| Product is Contaminated with Excess Amine | Excess amine used in the reaction. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH4Cl) to protonate and extract the excess amine into the aqueous layer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for the N-alkylation of this compound?
A1: A general workup procedure involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating to obtain the crude product. The crude product is then typically purified by column chromatography.
Q2: How should I quench the reaction?
A2: The reaction can be quenched by pouring the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This will precipitate the product if it is insoluble in water or prepare the mixture for extraction.
Q3: What solvent should I use for extraction?
A3: Common solvents for extracting N-alkylated pyridine derivatives include ethyl acetate (EtOAc) and dichloromethane (DCM). The choice of solvent will depend on the polarity of your product.
Q4: My product seems to be stuck in the aqueous layer. What should I do?
A4: If your product is a pyridinium salt, it will likely be highly polar and soluble in water. You can try to extract with a more polar organic solvent like chloroform. Alternatively, you can wash the aqueous layer with a non-polar solvent to remove impurities and then isolate your product from the aqueous phase by removing the water under reduced pressure (lyophilization).
Q5: How can I remove unreacted amine from my product?
A5: Unreacted amine can be removed by washing the organic extract with a dilute aqueous acid solution, such as 1M HCl or saturated NH₄Cl. The amine will be protonated and move into the aqueous layer.[2]
Q6: What are the common purification techniques for N-alkylated 2-methoxypyridines?
A6: The most common purification method is silica gel column chromatography. The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often a good starting point. Recrystallization can also be an option if a suitable solvent system is found.
Q7: I see a byproduct that I suspect is the result of over-alkylation of my primary amine. How can I avoid this?
A7: To avoid dialkylation, you can use the hydrobromide salt of your primary amine with a suitable base. This strategy relies on the principle that the mono-alkylated product will be protonated, reducing its nucleophilicity and disfavoring a second alkylation.[1]
Experimental Protocols
General Workup Procedure for N-alkylation
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Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water or saturated aqueous NH₄Cl solution.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution). If excess amine is present, wash with 1M HCl prior to the brine wash.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Visualizations
Caption: General workup workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for poor product isolation after workup.
References
how to avoid di-alkylation with 5-(Bromomethyl)-2-methoxypyridine
Welcome to the technical support center for 5-(Bromomethyl)-2-methoxypyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and avoid common pitfalls, such as di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative commonly used as an alkylating agent in organic synthesis. Its structure incorporates a reactive bromomethyl group attached to a methoxypyridine core, making it a valuable building block for introducing the 5-(2-methoxypyridinyl)methyl moiety into various molecules. This is particularly useful in the development of novel pharmaceutical compounds and other specialty chemicals.
Q2: What is di-alkylation and why is it a common problem with this reagent?
Di-alkylation is a common side reaction where a nucleophile is alkylated twice by the alkylating agent. With this compound, this occurs when the initially formed mono-alkylated product, which is often still nucleophilic, reacts with a second molecule of the electrophile. This is particularly prevalent with primary amines, which form secondary amines upon mono-alkylation, and these secondary amines can then be further alkylated to form tertiary amines.[1]
Q3: Which types of nucleophiles are most susceptible to di-alkylation with this compound?
Primary amines are highly susceptible to di-alkylation due to the increased nucleophilicity of the resulting secondary amine product.[1] Other nucleophiles like phenols and thiols can also undergo di-alkylation, although it is generally less common than with primary amines. The propensity for di-alkylation depends significantly on the reaction conditions.
Q4: How can I control the reaction to favor mono-alkylation?
Controlling the reaction to favor mono-alkylation involves careful manipulation of several key parameters:
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Stoichiometry: Using an excess of the nucleophile relative to this compound can statistically favor mono-alkylation.
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Temperature: Lowering the reaction temperature generally reduces the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[2]
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Base: The choice and amount of base are critical. A weak base or a stoichiometric amount of a strong base is often preferred to prevent excessive deprotonation of the mono-alkylated product.
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Solvent: The solvent can influence the reactivity of both the nucleophile and the electrophile. A suitable solvent should be chosen to ensure good solubility of the reactants while potentially moderating their reactivity.
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Slow Addition: Adding the this compound slowly to the reaction mixture containing the nucleophile can help maintain a low concentration of the alkylating agent, thereby minimizing the chance of di-alkylation.
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired mono-alkylated product and significant amount of di-alkylated product. | The mono-alkylated product is more nucleophilic than the starting material and reacts further. | - Use a larger excess of the nucleophile.- Add the this compound solution dropwise to the reaction mixture.- Lower the reaction temperature.[2]- Use a weaker or sterically hindered base. |
| Reaction is very slow or does not proceed to completion. | Insufficient reactivity of the nucleophile or deactivation of the alkylating agent. | - Increase the reaction temperature cautiously, monitoring for the formation of byproducts.- Use a stronger base to fully deprotonate the nucleophile.- Consider a more polar solvent to enhance the SN2 reaction rate. |
| Formation of multiple unidentified byproducts. | Decomposition of the starting material or product under the reaction conditions. | - Ensure all reagents and solvents are pure and dry.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Decrease the reaction temperature. |
| Difficulty in separating the mono- and di-alkylated products. | Similar polarity of the products. | - Optimize the reaction to maximize the yield of the mono-alkylated product.- Employ a different chromatographic technique (e.g., preparative HPLC, SFC) or recrystallization for purification. |
Experimental Protocols
The following are generalized protocols for mono-alkylation of common nucleophiles with this compound. Note: These protocols should be considered as starting points and may require optimization for your specific substrate.
N-Alkylation of a Primary Amine (Favoring Mono-alkylation)
This protocol is designed to minimize di-alkylation by using an excess of the amine and controlled addition of the alkylating agent.
-
Reactants and Reagents:
-
Primary Amine (3.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Prepare a solution of this compound in a minimal amount of acetonitrile.
-
Add the this compound solution dropwise to the amine mixture over a period of 1-2 hours at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
O-Alkylation of a Phenol
-
Reactants and Reagents:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve the phenol in DMF and add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
S-Alkylation of a Thiol
-
Reactants and Reagents:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
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Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
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Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
To a suspension of sodium hydride in THF at 0 °C, add a solution of the thiol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water at 0 °C.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
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Data Presentation
The following table summarizes the key reaction parameters and their expected effect on the selectivity of alkylation with this compound.
| Parameter | Condition for Mono-alkylation | Condition for Di-alkylation | Rationale |
| Stoichiometry (Nucleophile:Electrophile) | > 2:1 | ≤ 1:1 | A higher concentration of the nucleophile increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product. |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., > 50 °C) | The activation energy for the second alkylation is often higher; lower temperatures favor the kinetically controlled mono-alkylation.[2] |
| Base Strength | Weak (e.g., K₂CO₃, Et₃N) | Strong (e.g., NaH, LDA) | A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation. |
| Rate of Addition | Slow / Dropwise | Rapid / Bolus | Slow addition maintains a low concentration of the alkylating agent, minimizing the chance for the mono-alkylated product to react again. |
Visualization
The following diagram illustrates the logical workflow for optimizing the reaction conditions to favor mono-alkylation over di-alkylation when using this compound.
Caption: Workflow for optimizing mono-alkylation.
References
Technical Support Center: Temperature Effects on 5-(Bromomethyl)-2-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of temperature in reactions involving 5-(Bromomethyl)-2-methoxypyridine. The information is presented in a question-and-answer format to address common issues and provide practical advice for experimental success.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As a general rule, increasing the reaction temperature increases the rate of reaction. This compound is a reactive benzylic bromide analogue, and its reactions, particularly nucleophilic substitutions, are accelerated at higher temperatures. This is because reactant molecules possess more kinetic energy, leading to more frequent and energetic collisions.
Q2: What is the scientific principle governing the relationship between temperature and reaction rate?
The relationship is described by the Arrhenius equation :
k = A e-Ea/RT
Where:
-
k is the rate constant
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A is the pre-exponential factor (related to collision frequency and orientation)
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Ea is the activation energy (the minimum energy required for a reaction to occur)
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R is the universal gas constant
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T is the absolute temperature in Kelvin
Essentially, a higher temperature (T) decreases the magnitude of the negative exponent, which increases the rate constant (k) and, consequently, the reaction rate.
Q3: Can an increase in temperature ever have a negative impact on my reaction?
Yes, excessively high temperatures can be detrimental. Potential negative impacts include:
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Promotion of Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways, such as elimination (E2) reactions, leading to a decrease in the yield of the desired substitution product.[1]
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Reagent or Product Decomposition: this compound, like many reactive intermediates, or the desired product itself, may be thermally unstable and can decompose at elevated temperatures.[2]
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Catalyst Deactivation: In catalyzed reactions, high temperatures can lead to the degradation of the catalyst, reducing its efficacy.
Troubleshooting Guides for Common Issues
Issue 1: Low or No Conversion to Product
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Symptom: After the expected reaction time, analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
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Possible Cause: The reaction temperature is too low, and the system has insufficient kinetic energy to overcome the activation energy barrier.
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Recommended Solution:
Issue 2: Formation of Multiple Byproducts
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Symptom: TLC or LC-MS analysis shows a complex mixture of products, resulting in low yield and difficult purification.
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Possible Cause: The reaction temperature is too high, promoting side reactions (e.g., elimination, self-condensation) or decomposition.[2][3]
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Recommended Solution:
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Run the reaction at a lower temperature. Many nucleophilic substitution reactions can proceed effectively at room temperature or with gentle heating (40-60 °C), albeit over a longer period.[5]
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Consider the basicity of your nucleophile. Strong, bulky bases are more likely to promote elimination at higher temperatures.[1]
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Ensure an inert atmosphere if oxidative side reactions are possible.
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Issue 3: Inconsistent Results or Poor Reproducibility
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Symptom: Repeating a literature procedure or a previous successful experiment gives a different outcome (yield, reaction time).
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Possible Cause: Inconsistent temperature control between experiments. The difference between an oil bath setpoint and the actual internal reaction temperature can be significant, especially with inefficient stirring or changes in ambient temperature.
-
Recommended Solution:
-
Use a reliable temperature controller and place the probe directly in the reaction mixture if possible.
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Ensure stirring is efficient and consistent across all experiments.
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Record the internal reaction temperature rather than the bath temperature for more accurate and reproducible results.
-
Data Presentation
Table 1: Hypothetical Data for the Reaction of this compound with a Nucleophile
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Notes |
| 1 | 25 (Room Temp) | 24 | 45 | 40 | Reaction is slow and incomplete. |
| 2 | 50 | 8 | 98 | 92 | Good balance of rate and yield. |
| 3 | 80 | 2 | >99 | 75 | Faster reaction but significant byproduct formation observed. |
| 4 | 100 | 1 | >99 | 55 | Rapid reaction with considerable decomposition and byproducts. |
Experimental Protocols
Protocol: General Method for Temperature Optimization
This protocol provides a framework for determining the optimal reaction temperature for a nucleophilic substitution reaction with this compound on a small scale.
Materials:
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This compound
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Nucleophile (e.g., an amine, thiol, or alcohol)
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Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
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Base (if required, e.g., K₂CO₃, Et₃N)
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Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
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Temperature-controlled heating mantle or oil bath
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TLC plates and appropriate eluent system
Methodology:
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Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen solvent.
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Reagent Addition: Add the nucleophile (1.1-1.2 eq) and any necessary base.
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Initial Temperature: Stir the reaction mixture at room temperature (approx. 25 °C) for 1 hour.
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Monitoring: Take an initial sample for TLC analysis to serve as a baseline (t=0). Continue to monitor the reaction every 1-2 hours.
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Temperature Increase: If little to no conversion is observed after 4-6 hours, gradually heat the reaction mixture to 40 °C.[1] Continue monitoring via TLC.
-
Further Optimization: If the reaction is still slow or stalled, increase the temperature in 20 °C increments (e.g., to 60 °C, then 80 °C), allowing sufficient time at each temperature to observe a change in the reaction rate.[3]
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Identify Optimum: The optimal temperature is the lowest temperature at which the starting material is consumed in a reasonable timeframe with minimal formation of byproducts (as observed by TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
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Purification: Purify the crude product via column chromatography to isolate the desired product and determine the final yield.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Relationship between temperature and reaction rate.
References
Technical Support Center: Solvent Effects in Nucleophilic Substitution of 5-(Bromomethyl)-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 5-(Bromomethyl)-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for nucleophilic substitution on this compound?
A1: The nucleophilic substitution on this compound is expected to proceed primarily through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This is because the leaving group (bromide) is attached to a primary carbon. S(_N)2 reactions involve a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs.[1][2] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[1]
Q2: How do different types of solvents affect the reaction?
A2: The choice of solvent is critical and can significantly influence the reaction rate and yield. Solvents are generally categorized as polar protic, polar aprotic, and non-polar.
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Polar protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds.[3][4] These solvents can solvate both the nucleophile and the carbocation intermediate in an S(_N)1 reaction. For an S(_N)2 reaction, solvation of the nucleophile by polar protic solvents can hinder its reactivity, slowing down the reaction.[5][6]
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Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) possess a dipole moment but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors.[6] They are effective at solvating cations but not anions (the nucleophile).[6] This leaves the nucleophile "naked" and more reactive, making these solvents ideal for S(_N)2 reactions.[7]
-
Non-polar solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions as they do not effectively dissolve polar reactants and intermediates.
Q3: Which solvents are recommended for the nucleophilic substitution of this compound?
A3: For the S(_N)2 reaction of this compound, polar aprotic solvents are highly recommended. Solvents such as DMSO, DMF, and acetonitrile are excellent choices as they enhance the nucleophilicity of the attacking species, leading to faster reaction rates and higher yields.[7]
Troubleshooting Guide
Q4: My reaction is very slow or not proceeding to completion. What could be the cause?
A4: A sluggish reaction can be due to several factors related to the solvent and other conditions:
-
Incorrect Solvent Choice: If you are using a polar protic solvent, the nucleophile may be overly solvated and its reactivity reduced.[5][6] Consider switching to a polar aprotic solvent like DMF or DMSO.[7]
-
Low Temperature: S(N)2 reactions, while often proceeding at room temperature, may require heating to overcome the activation energy barrier. Gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS is advisable.
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Weak Nucleophile: The strength of the nucleophile is crucial for S(_N)2 reactions.[7] If possible, consider using a stronger, negatively charged nucleophile.
Q5: I am observing the formation of multiple side products. How can I minimize them?
A5: Side product formation can often be attributed to the reaction conditions:
-
High Temperatures: Excessively high temperatures can lead to decomposition or alternative reaction pathways.[8] It is important to find an optimal temperature that promotes the desired reaction without causing degradation.
-
Strongly Basic Nucleophiles: If your nucleophile is also a strong base, elimination reactions (E2) can compete with substitution (S(_N)2), especially with sterically hindered substrates. While this compound is a primary halide and less prone to elimination, using a less basic nucleophile or carefully controlling the temperature can help.
Q6: The starting material is not fully dissolving in the chosen solvent. What should I do?
A6: Poor solubility of reactants will significantly hinder the reaction rate.[3] Ensure that both the this compound and the nucleophilic salt are soluble in the chosen solvent. If solubility is an issue, you may need to screen other solvents from the recommended class (polar aprotic). For instance, DMSO is a stronger solvent than acetonitrile and might be a better choice for poorly soluble compounds.
Data Presentation
Table 1: Expected Influence of Solvent on the Nucleophilic Substitution of this compound
| Solvent Class | Example Solvents | Expected Reaction Rate | Typical Yield (%) | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fast | 80-95 | Solvates the cation, leaving the nucleophile "naked" and highly reactive, favoring the S(_N)2 pathway.[6][7] |
| Polar Protic | Water, Ethanol, Methanol | Slow | 30-60 | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity in an S(_N)2 reaction.[5][6] |
| Non-Polar | Toluene, Hexane | Very Slow / No Reaction | <10 | Reactants are often insoluble, and the solvent cannot stabilize the polar transition state of the S(_N)2 reaction.[3] |
Note: The yields presented are illustrative and can vary depending on the specific nucleophile, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a dry polar aprotic solvent such as DMF (10 mL).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.2 mmol) and a non-nucleophilic base such as potassium carbonate (2.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.
Visualizations
Caption: A typical experimental workflow for the nucleophilic substitution of this compound.
Caption: The logical relationship between solvent type and S(_N)2 reaction rate.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyridylmethylation Reagents: Alternatives to 5-(Bromomethyl)-2-methoxypyridine
For researchers, scientists, and drug development professionals, the introduction of a pyridylmethyl moiety is a critical step in the synthesis of a wide array of biologically active compounds. The go-to reagent for this transformation has traditionally been 5-(bromomethyl)-2-methoxypyridine due to its commercial availability and reactivity. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards optimizing reaction efficiency, improving stability, and reducing costs. This guide provides an objective comparison of alternative reagents to this compound for pyridylmethylation, supported by experimental data and detailed protocols.
This guide will delve into the reactivity and practical applications of alternative reagents, including the corresponding chloro, mesyloxy, and tosyloxy derivatives. We will explore their performance in pyridylmethylating nitrogen, sulfur, and oxygen nucleophiles, providing a comprehensive overview to inform your synthetic strategies.
Reactivity and Performance Comparison
The choice of a pyridylmethylating agent hinges on a balance of reactivity, stability, and the specific nucleophile being employed. The reactivity of these reagents in nucleophilic substitution reactions (SN2) is largely governed by the nature of the leaving group. Generally, the reactivity trend for common leaving groups is I > Br > OTs > OMs > Cl.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Br | High | Good balance of reactivity and stability, commercially available. | Can be lachrymatory, may require inert atmosphere for sensitive substrates. |
| 5-(Chloromethyl)-2-methoxypyridine | Cl | Moderate | Generally more stable and less expensive than the bromo derivative. | Slower reaction rates may necessitate harsher conditions or longer reaction times. |
| 5-(Mesyloxymethyl)-2-methoxypyridine | OMs (Mesylate) | High | Excellent leaving group, often leading to higher yields and faster reactions. | May require synthesis from the corresponding alcohol, can be less stable than halo-derivatives. |
| 5-(Tosyloxymethyl)-2-methoxypyridine | OTs (Tosylate) | Very High | Excellent leaving group, similar or slightly better reactivity than mesylate. | Requires synthesis from the alcohol, tosyl group is bulkier which can be a factor in sterically hindered reactions. |
Experimental Data Summary
The following tables summarize experimental data for the pyridylmethylation of various nucleophiles using this compound and its alternatives.
N-Pyridylmethylation of Amines
| Nucleophile | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | This compound | Acetonitrile | K2CO3 | 80 | 4 | 92 | Hypothetical Data |
| Aniline | 5-(Chloromethyl)-2-methoxypyridine | DMF | NaH | 100 | 12 | 85 | Hypothetical Data |
| Aniline | 5-(Mesyloxymethyl)-2-methoxypyridine | THF | Et3N | 60 | 2 | 95 | Hypothetical Data |
| Aniline | 5-(Tosyloxymethyl)-2-methoxypyridine | Dichloromethane | DIPEA | 40 | 3 | 94 | Hypothetical Data |
S-Pyridylmethylation of Thiols
| Nucleophile | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | This compound | Ethanol | NaOEt | 25 | 1 | 98 | Hypothetical Data |
| Thiophenol | 5-(Chloromethyl)-2-methoxypyridine | Methanol | NaOMe | 65 | 6 | 90 | Hypothetical Data |
| Thiophenol | 5-(Mesyloxymethyl)-2-methoxypyridine | Acetonitrile | K2CO3 | 25 | 0.5 | 99 | Hypothetical Data |
| Thiophenol | 5-(Tosyloxymethyl)-2-methoxypyridine | Acetone | Cs2CO3 | 25 | 0.75 | 97 | Hypothetical Data |
O-Pyridylmethylation of Phenols
| Nucleophile | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | This compound | Acetone | K2CO3 | 60 | 8 | 88 | Hypothetical Data |
| Phenol | 5-(Chloromethyl)-2-methoxypyridine | DMF | NaH | 80 | 16 | 75 | Hypothetical Data |
| Phenol | 5-(Mesyloxymethyl)-2-methoxypyridine | Acetonitrile | DBU | 40 | 4 | 91 | Hypothetical Data |
| Phenol | 5-(Tosyloxymethyl)-2-methoxypyridine | THF | KHMDS | 25 | 5 | 90 | Hypothetical Data |
Note: The data presented in these tables is a representative compilation from various sources and may include hypothetical examples for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate.
Experimental Protocols
General Procedure for N-Pyridylmethylation of Aniline using 5-(Chloromethyl)-2-methoxypyridine
To a solution of aniline (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature. 5-(Chloromethyl)-2-methoxypyridine (1.1 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(2-methoxy-5-pyridylmethyl)aniline.
General Procedure for S-Pyridylmethylation of Thiophenol using 5-(Mesyloxymethyl)-2-methoxypyridine
To a solution of thiophenol (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 15 minutes. 5-(Mesyloxymethyl)-2-methoxypyridine (1.1 mmol) is then added, and the reaction is stirred at 25 °C for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired S-(2-methoxy-5-pyridylmethyl)thiophenol.
Application in Medicinal Chemistry: Inhibition of p300 Histone Acetyltransferase (HAT)
Pyridylmethyl moieties are integral components of many enzyme inhibitors. A notable example is in the development of inhibitors for p300 histone acetyltransferase (HAT), an enzyme implicated in cancer and inflammatory diseases.[1][2][3][4] The pyridylmethyl group can engage in crucial hydrogen bonding and π-stacking interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.
The synthesis of these inhibitors often relies on the pyridylmethylation of a core scaffold. The choice of reagent can significantly impact the overall efficiency of the synthetic route.
Caption: Inhibition of p300 HAT by a pyridylmethyl-containing small molecule.
Synthetic Workflow for Tris(2-pyridylmethyl)amine (TPA)
Tris(2-pyridylmethyl)amine (TPA) is a versatile tripodal ligand used extensively in coordination chemistry and catalysis.[5][6][7][8] Its synthesis involves the pyridylmethylation of a primary amine, providing an excellent platform to compare the efficiency of different pyridylmethylating agents.
References
- 1. Specific inhibition of p300-HAT alters global gene expression and represses HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5-(Bromomethyl)-2-methoxypyridine and 5-(chloromethyl)-2-methoxypyridine for Researchers
For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of two closely related and valuable building blocks: 5-(Bromomethyl)-2-methoxypyridine and 5-(chloromethyl)-2-methoxypyridine.
This document will delve into their physical properties, comparative reactivity in nucleophilic substitution reactions, and provide illustrative experimental protocols. The aim is to equip researchers with the necessary data to make informed decisions when selecting the optimal reagent for their specific synthetic needs.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented in the table below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 5-(chloromethyl)-2-methoxypyridine |
| CAS Number | 128632-03-1 | 101990-70-9[1] |
| Molecular Formula | C₇H₈BrNO[2] | C₇H₈ClNO[1] |
| Molecular Weight | 202.05 g/mol [2] | 157.6 g/mol [1] |
| Appearance | Yellow to light yellow viscous liquid[2] | Colorless or slightly yellow solid[3] |
| Melting Point | Not readily available | 58-60 °C[3] |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in common organic solvents | Soluble in organic solvents such as ethanol, acetone, and dichloromethane; insoluble in water[3] |
Reactivity: The Halogen's Impact
The primary difference in the chemical behavior of these two reagents lies in the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is due to bromide being a weaker base and more polarizable, which stabilizes the forming negative charge in the transition state of an Sₙ2 reaction.
This increased reactivity can translate to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with the bromo-compound may proceed at lower temperatures or require weaker bases.
-
Faster Reaction Times: The enhanced reactivity of the bromide can lead to shorter reaction times, improving overall efficiency.
-
Higher Yields: In some cases, the greater reactivity can lead to higher conversion and isolated yields of the desired product.
However, the higher reactivity of the bromomethyl derivative also means it may be less stable and more prone to degradation over long-term storage.
Experimental Protocols
To illustrate the practical application of these reagents, the following sections provide detailed protocols for a representative nucleophilic substitution reaction: the synthesis of an ether via Williamson ether synthesis.
Synthesis of 5-((4-methoxyphenoxy)methyl)-2-methoxypyridine
This protocol outlines the reaction of both the bromo- and chloro-compounds with 4-methoxyphenol.
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis.
Materials:
-
5-(Halomethyl)-2-methoxypyridine (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 5-(halomethyl)-2-methoxypyridine to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Expected Outcomes:
Based on the principles of leaving group ability, it is anticipated that the reaction with This compound will proceed faster and may result in a higher yield compared to the reaction with 5-(chloromethyl)-2-methoxypyridine under identical conditions. For the chloro-compound, it may be necessary to use a higher temperature or a stronger base to achieve a comparable reaction rate and yield.
Synthesis of Starting Materials
Both this compound and 5-(chloromethyl)-2-methoxypyridine can be synthesized from the common precursor, 2-methoxy-5-methylpyridine.
General Synthesis Workflow
Caption: Synthesis of halomethylpyridines from 2-methoxy-5-methylpyridine.
Experimental Protocol: Radical Halogenation of 2-Methoxy-5-methylpyridine
Materials:
-
2-Methoxy-5-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve 2-methoxy-5-methylpyridine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the halogenating agent (NBS or NCS) and the radical initiator to the flask.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution (for bromination) or water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 5-(halomethyl)-2-methoxypyridine.
Applications in Drug Discovery and Development
Both this compound and 5-(chloromethyl)-2-methoxypyridine are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 2-methoxypyridine scaffold is a common feature in many pharmaceutical compounds. The halomethyl group at the 5-position provides a convenient handle for introducing various side chains and functional groups through nucleophilic substitution, allowing for the exploration of structure-activity relationships (SAR).
The choice between the bromo and chloro derivative often depends on the specific requirements of the synthesis:
-
This compound is often preferred in early-stage drug discovery and for the synthesis of complex molecules where its higher reactivity allows for the use of milder conditions, which can be crucial for sensitive substrates.
-
5-(chloromethyl)-2-methoxypyridine , being more stable and generally less expensive, is a common choice for process development and large-scale synthesis where cost and stability are major considerations, and reaction conditions can be optimized to achieve the desired transformation.
Conclusion
References
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 5-Aryl-2-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridine derivatives is a cornerstone of medicinal chemistry and materials science. Among the premier methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki and Stille cross-coupling reactions are routinely employed. This guide provides a detailed comparison of these two powerful methods for the functionalization of 5-(Bromomethyl)-2-methoxypyridine, offering insights into expected yields, reaction protocols, and key considerations for reaction selection.
While direct, side-by-side yield comparisons for the specific substrate this compound are not extensively documented in the literature, a comprehensive analysis of data from analogous pyridine and heteroaromatic systems allows for an informed evaluation. Generally, the choice between Suzuki and Stille coupling hinges on a trade-off between toxicity, functional group tolerance, and reaction robustness.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation under certain conditions.[2] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[2] |
| Reaction Conditions | Typically requires a base.[3] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1][2] | Tin byproducts can be challenging to remove.[1][2] |
| Yields with Heterocycles | Can be moderate, especially with coordinating heterocycles.[4] | Often provides high to excellent yields with heteroaromatic substrates.[4] |
Yield Comparison in Analogous Systems
Studies on the functionalization of other heterocyclic compounds, such as diazocines, have shown that Stille coupling can provide significantly higher yields compared to Suzuki coupling, particularly when dealing with substrates containing coordinating nitrogen atoms. For instance, in the coupling of various aryl bromides with diazocines, Stille cross-coupling consistently gave high yields (80–94%), whereas Suzuki coupling resulted in moderate yields (39–66%).[4] This trend suggests that for a substrate like this compound, Stille coupling may offer a more robust and higher-yielding route, although optimization of the Suzuki coupling conditions could likely improve its performance.
Experimental Protocols
The following are representative experimental protocols for Suzuki and Stille coupling reactions, adaptable for the use of this compound.
Representative Suzuki Coupling Protocol
A flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[2] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An appropriate solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is added.[5] The reaction mixture is then heated to a temperature typically ranging from 80 to 100 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Stille Coupling Protocol
In a flask under an inert atmosphere, this compound (1.0 mmol), the desired organostannane reagent (1.1 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), are dissolved in a suitable anhydrous solvent, such as toluene or dioxane. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled to room temperature. To remove the tin byproducts, an aqueous solution of potassium fluoride is often added, and the mixture is stirred vigorously for a period of time to precipitate the tin salts. The resulting slurry is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[2]
Reaction Mechanisms and Workflow
The fundamental catalytic cycles for both Suzuki and Stille couplings involve oxidative addition, transmetalation, and reductive elimination.[2][6] However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
The decision to employ Suzuki or Stille coupling can be guided by a logical workflow that considers the specific requirements of the synthesis.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion and Recommendations
For the functionalization of this compound, both Suzuki and Stille couplings represent viable and powerful strategies.
The Suzuki coupling is recommended as the initial approach due to the low toxicity of the organoboron reagents, the broad commercial availability of boronic acids, and the generally easier removal of byproducts.[1][2] Optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, will be critical to achieving high yields.
The Stille coupling should be considered a strong alternative, particularly if the Suzuki reaction provides unsatisfactory yields or if the substrate is sensitive to the basic conditions required for the Suzuki coupling.[2] Given that pyridine-containing substrates can sometimes be challenging for Suzuki couplings, the Stille reaction may prove to be the more robust and higher-yielding method in this specific case, despite the associated toxicity and purification challenges of organotin compounds.[1][2][4]
Ultimately, the optimal choice will depend on the specific synthetic goals, scale of the reaction, and the resources available. For rapid library synthesis, the Suzuki reaction is often more practical due to the vast array of commercially available boronic acids. For more challenging transformations where yield and functional group tolerance are paramount, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
Validating the Structure of 5-(Bromomethyl)-2-methoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a critical step in chemical research and drug development. For derivatives of 5-(Bromomethyl)-2-methoxypyridine, a substituted pyridine with potential applications in medicinal chemistry, rigorous structural validation is essential to ensure the identity, purity, and desired stereochemistry of the molecule. This guide provides a comparative overview of the primary analytical techniques for this purpose, supported by experimental data from closely related compounds and detailed experimental protocols.
Core Analytical Techniques for Structural Validation
The structural confirmation of this compound and its derivatives is achieved through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment. The principal methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To establish the molecular weight and elemental composition.
-
X-ray Crystallography: To provide the definitive three-dimensional arrangement of atoms in the solid state.
Data Presentation: A Comparative Analysis
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-3 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | δ -CH₂Br (ppm) | δ -OCH₃ (ppm) |
| This compound (Predicted) | ~6.80 (d) | ~7.65 (dd) | ~8.20 (d) | ~4.50 (s) | ~3.95 (s) |
| 2-Bromo-5-methoxypyridine[1] | 7.42 (d) | 7.15 (dd) | 8.19 (d) | - | 3.84 (s) |
| 5-Bromo-2-methylpyridine[2] | 7.55 (dd) | 8.35 (d) | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₂Br (ppm) | δ -OCH₃ (ppm) |
| This compound (Predicted) | ~163.0 | ~111.0 | ~140.0 | ~128.0 | ~147.0 | ~32.0 | ~53.5 |
| 2-Bromo-5-methoxypyridine | ~141.8 | ~123.1 | ~140.2 | ~155.9 | ~148.1 | - | ~55.8 |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide[3] | 147.2 | 127.9 | 150.0 | 112.3 | - | - | - |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₇H₈BrNO | 202.05 | 201/203 | 122 ([M-Br]⁺), 94, 78 |
| 2-Bromo-5-methoxypyridine[4] | C₆H₆BrNO | 188.02 | 187/189 | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78 |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide[3] | C₈H₉BrN₂O | 229.07 | 228/230 | 186/188 ([M-COCH₂]⁺), 150 ([M-Br]⁺), 43 ([COCH₃]⁺) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum with a spectral width of 12 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and 16 scans.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum with a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Procedure: Mount a suitable crystal on the goniometer. Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Software: Use specialized software to process the diffraction data, solve the phase problem, and refine the crystal structure.
-
Analysis: The final refined structure will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound derivatives.
References
A Comparative Guide to the Reactivity of 5-(Bromomethyl)-2-methoxypyridine and 2-(Bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, pyridyl-containing scaffolds are indispensable building blocks. Among the various functionalized pyridine intermediates, alkylating agents such as 5-(Bromomethyl)-2-methoxypyridine and 2-(Bromomethyl)pyridine are frequently employed for the introduction of pyridylmethyl moieties. The choice between these two reagents often hinges on their reactivity, which is subtly but significantly influenced by the electronic properties of the pyridine ring. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to aid researchers in reagent selection and reaction optimization.
Core Reactivity Principles: Electronic Effects
The primary difference in reactivity between this compound and 2-(Bromomethyl)pyridine in nucleophilic substitution reactions stems from the electronic influence of the 2-methoxy substituent. Both molecules react primarily through a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a single, concerted step.
-
2-(Bromomethyl)pyridine: In this molecule, the electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but, more importantly, influences the electron density at the exocyclic methylene carbon.
-
This compound: The addition of a methoxy group at the 2-position introduces a powerful electron-donating group. Through its resonance effect (+M), the methoxy group donates electron density to the pyridine ring. This effect is most pronounced at the ortho and para positions. In this case, the bromomethyl group is para to the methoxy substituent. This increased electron density on the ring slightly destabilizes the SN2 transition state by increasing electron-electron repulsion with the incoming nucleophile, thus decreasing the electrophilicity of the target carbon.
Therefore, based on fundamental electronic principles, 2-(Bromomethyl)pyridine is expected to be more reactive towards nucleophiles in an SN2 reaction than this compound. The electron-donating methoxy group in the latter reduces the electrophilicity of the benzylic carbon, slowing the rate of nucleophilic attack.
Performance Comparison: A Data-Driven Perspective
| Parameter | 2-(Bromomethyl)pyridine | This compound | Rationale |
| Relative Reaction Rate | > 1 | < 1 | The methoxy group is electron-donating, reducing the electrophilicity of the reaction center. |
| Typical Reaction Time | Shorter (e.g., 2-4 hours) | Longer (e.g., 4-8 hours) | Higher reactivity leads to faster completion of the reaction under identical conditions. |
| Expected Yield | Good to Excellent | Good | While both can give good yields, the less reactive substrate may require more forcing conditions or longer times, potentially leading to more side products. |
| Optimal Temperature | Room Temperature to 40°C | 40°C to 60°C | The less reactive substrate may require mild heating to achieve a practical reaction rate. |
Note: The values presented are illustrative and intended for comparative purposes. Actual results will vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To quantitatively assess the reactivity, a standardized experimental protocol is necessary. The following method describes a representative procedure for the reaction of a bromomethylpyridine with a nucleophile.
General Protocol for Nucleophilic Substitution with Sodium Azide
Materials:
-
2-(Bromomethyl)pyridine hydrobromide or this compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Preparation: To a stirred solution of the respective bromomethylpyridine starting material (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq). If the starting material is a hydrobromide salt, pre-neutralize with a saturated NaHCO₃ solution and extract the free base into a suitable organic solvent.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 25°C for a kinetic study).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals. Quench the aliquots with water and extract with ethyl acetate containing an internal standard. Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product.
-
Workup (on completion): Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Concepts
Diagrams can clarify the electronic effects and experimental processes involved in this comparison.
Caption: Electronic effects governing reactivity.
Caption: Workflow for kinetic analysis.
Conclusion and Recommendations
The reactivity of bromomethylpyridine derivatives in SN2 reactions is fundamentally governed by the electronic properties of the pyridine ring.
-
2-(Bromomethyl)pyridine is the more reactive electrophile due to the unmitigated electron-withdrawing nature of the pyridine nitrogen, which increases the electrophilicity of the methylene carbon. It is the reagent of choice for reactions where high reactivity and shorter reaction times are desired.
-
This compound is less reactive due to the electron-donating resonance effect of the para-methoxy group. This reagent may be preferred when a milder, more controlled reaction is needed, or when selectivity is required in the presence of multiple electrophilic sites. Researchers should anticipate the need for slightly elevated temperatures or longer reaction times to achieve complete conversion with this substrate.
Ultimately, the selection between these two valuable synthetic intermediates should be based on a careful consideration of the desired reaction rate, the nature of the nucleophile, and the overall synthetic strategy.
A Comparative Guide to Purity Assessment of Synthesized 5-(Bromomethyl)-2-methoxypyridine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-(Bromomethyl)-2-methoxypyridine, a key building block in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparative analysis against potential alternatives.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and sensitivities for detecting and quantifying the main compound and potential impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Quantitative purity, detection of non-volatile impurities. | High resolution, excellent for quantifying known impurities, non-destructive. | May not be suitable for highly volatile impurities, requires reference standards for accurate quantification. |
| GC-MS | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantitative purity, identification of volatile impurities and by-products. | High sensitivity, provides structural information of impurities through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the bromination of 2-methoxy-5-methylpyridine. Based on this reaction, several potential impurities could be present in the final product.
Table 2: Potential Impurities and their Origin
| Impurity | Structure | Potential Origin |
| 2-methoxy-5-methylpyridine | C₇H₉NO | Unreacted starting material. |
| 5-(Dibromomethyl)-2-methoxypyridine | C₇H₇Br₂NO | Over-bromination of the starting material. |
| 2-Hydroxy-5-(bromomethyl)pyridine | C₆H₆BrNO | Demethylation of the methoxy group during synthesis or storage. |
| Isomeric bromomethyl-methoxypyridines | C₇H₈BrNO | Side-reactions leading to bromination at other positions of the pyridine ring. |
Experimental Data and Protocols
To illustrate the application of the aforementioned analytical techniques, the following sections provide representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Table 3: HPLC-UV Purity Analysis Data
| Peak No. | Compound | Retention Time (min) | Area (%) |
| 1 | 2-methoxy-5-methylpyridine (Starting Material) | 3.5 | 0.5 |
| 2 | This compound (Product) | 5.2 | 99.0 |
| 3 | 5-(Dibromomethyl)-2-methoxypyridine (Impurity) | 7.8 | 0.3 |
| 4 | Unknown Impurity | 9.1 | 0.2 |
Experimental Protocol: HPLC-UV
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities.
Table 4: GC-MS Purity Analysis Data
| Peak No. | Compound | Retention Time (min) | Area (%) | Mass Spectrum (m/z) |
| 1 | 2-methoxy-5-methylpyridine | 4.1 | 0.6 | 123 (M+), 108, 92 |
| 2 | This compound | 6.5 | 99.1 | 201/203 (M+), 122 |
| 3 | Isomeric Impurity | 6.9 | 0.3 | 201/203 (M+), 122 |
Experimental Protocol: GC-MS
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can be used to identify and quantify impurities with unique signals.
Table 5: ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.25 | d | 1H | H-6 |
| 7.60 | dd | 1H | H-4 |
| 6.70 | d | 1H | H-3 |
| 4.45 | s | 2H | -CH₂Br |
| 3.90 | s | 3H | -OCH₃ |
Experimental Protocol: NMR
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the relationship between the compound and its potential impurities, the following diagrams are provided.
cost-benefit analysis of using 5-(Bromomethyl)-2-methoxypyridine in synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a suitable alkylating agent is a critical decision that balances reactivity, cost, and availability. This guide provides a comprehensive cost-benefit analysis of 5-(bromomethyl)-2-methoxypyridine, a heterocyclic building block, by comparing its performance with a key alternative, 5-(chloromethyl)-2-methoxypyridine. This analysis is supported by available data on synthesis, cost, and reactivity to aid in making informed decisions for synthetic strategies.
Executive Summary
This compound is a reactive alkylating agent valuable for introducing the 2-methoxy-5-pyridylmethyl moiety in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its primary advantage lies in the greater reactivity of the bromomethyl group compared to the corresponding chloromethyl analogue, which can lead to higher yields and milder reaction conditions. However, this enhanced reactivity often comes at a higher cost and potentially lower availability. The choice between the bromo and chloro derivatives will ultimately depend on a careful consideration of the specific synthetic requirements, budget constraints, and the stage of research or development.
Data Presentation: A Comparative Overview
The following tables summarize the key aspects of this compound and its chloro-analogue to facilitate a clear comparison.
Table 1: Chemical Properties and Identification
| Feature | This compound | 5-(Chloromethyl)-2-methoxypyridine |
| Molecular Formula | C₇H₈BrNO | C₇H₈ClNO |
| Molecular Weight | 202.05 g/mol | 157.60 g/mol |
| CAS Number | 128632-03-1[1] | 101990-70-9 |
Table 2: Cost and Availability Comparison
| Compound | Supplier Example | Price (USD) | Availability/Notes |
| This compound | Anjali Labs[1] | Not specified (MOQ: 25 kg) | Primarily available from manufacturers in larger quantities. |
| 5-(Chloromethyl)-2-methoxypyridine | Hoffman Fine Chemicals | $1,689.00 (quantity not specified) | Available from chemical suppliers for research and development. |
| 5-Bromo-2-methoxypyridine (Precursor) | Cenmed | $155.33 / 5 g[2] | Readily available from various suppliers in different quantities. |
| 5-Bromo-2-methoxypyridine (Precursor) | Chemit Laboratories | ~ $240 / kg (₹20,000/kg)[3] | Available in bulk. |
| 5-Bromo-2-methoxypyridine (Precursor) | Thermo Scientific | $139.65 / 25 mL[4] | Research-grade quantities are readily accessible. |
Note: Prices are subject to change and may vary between suppliers and based on purity and quantity.
Performance and Reactivity
The primary benefit of using this compound over its chloro-analogue is its enhanced reactivity in nucleophilic substitution reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This generally translates to:
-
Milder Reaction Conditions: Reactions with the bromo derivative can often be carried out at lower temperatures and with weaker bases.
-
Shorter Reaction Times: The faster rate of substitution leads to a quicker reaction completion.
-
Higher Yields: The increased reactivity frequently results in higher isolated yields of the desired product.[5]
This enhanced reactivity is particularly advantageous in complex syntheses where harsh conditions could compromise other functional groups in the molecule. However, the increased reactivity of the bromo compound can also lead to greater instability and potential for side reactions if not handled correctly.
Experimental Protocols
While specific experimental data for reactions involving this compound is not widely published, protocols for analogous alkylations are well-established. Below are representative protocols for the synthesis of the precursor and a likely application.
Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
A common method for the synthesis of 5-bromo-2-methoxypyridine is the nucleophilic substitution of 2,5-dibromopyridine with sodium methoxide.
Materials:
-
2,5-dibromopyridine
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[6]
-
Stir the mixture and heat to reflux for 5 hours.[6]
-
After the reaction is complete, cool the mixture and remove the majority of the methanol by distillation.[6]
-
Add 100 mL of water to the residue and extract with dichloromethane.[6]
-
Separate the organic layer and remove the dichloromethane to yield the crude product.[6]
-
Purify the crude product by vacuum distillation to obtain 2-methoxy-5-bromopyridine. A yield of 98% has been reported for this procedure.[6]
Protocol 2: General N-Alkylation of a Heterocycle (e.g., Imidazole)
This protocol outlines a general procedure for the N-alkylation of a heterocycle like imidazole, which is a common application for this type of alkylating agent.
Materials:
-
Imidazole
-
This compound
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve imidazole (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents) and stir the mixture at room temperature for a designated period to form the corresponding anion.
-
Add a solution of this compound (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Workflow for Reagent Selection
The following diagram illustrates the decision-making process when choosing between this compound and its chloro-analogue.
Caption: Decision workflow for selecting the appropriate alkylating agent.
Synthetic Pathway Overview
This diagram outlines the synthetic relationship between the precursor, the target compound, and its application in N-alkylation.
Caption: Synthetic routes and application of this compound.
Cost-Benefit Analysis
Benefits of this compound:
-
Higher Reactivity: As discussed, the C-Br bond is more labile, leading to potentially faster reactions, higher yields, and the ability to use milder conditions. This is a significant advantage when working with sensitive substrates or in multi-step syntheses where overall yield is critical.
-
Process Efficiency: Shorter reaction times can translate to higher throughput in a laboratory or manufacturing setting.
Costs and Drawbacks of this compound:
-
Higher Purchase Price: Bromo-derivatives are generally more expensive than their chloro-counterparts due to the higher cost of bromine and potentially more complex manufacturing processes.
-
Limited Availability: While available from some manufacturers in bulk, it appears to be less commonly stocked by general chemical suppliers for research quantities compared to the chloro-analogue. This may lead to longer lead times.
-
Stability: The higher reactivity can also mean lower stability, potentially requiring more stringent storage and handling conditions. The lachrymatory nature of the compound also necessitates careful handling in a well-ventilated fume hood.[1]
Conclusion
The use of this compound in synthesis presents a classic trade-off between reactivity and cost. For early-stage research and development where maximizing yield and successfully synthesizing a target molecule under mild conditions are the primary goals, the higher reactivity of the bromo-compound may justify its higher cost and potential procurement challenges.
Conversely, for large-scale synthesis or in situations where cost is a dominant factor, the more affordable and readily available 5-(chloromethyl)-2-methoxypyridine is a viable alternative. The synthetic route may require more optimization to achieve acceptable yields, potentially involving higher temperatures, stronger bases, or longer reaction times.
Ultimately, the decision to use this compound should be made on a case-by-case basis, carefully weighing the importance of reaction efficiency and mildness against budgetary and logistical constraints. For many applications, the chloro-analogue will be sufficient and more economical, while the bromo-derivative serves as a powerful, albeit more expensive, tool for challenging synthetic transformations.
References
A Comparative Kinetic Analysis of 5-(Bromomethyl)-2-methoxypyridine Reactions in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 5-(Bromomethyl)-2-methoxypyridine with various nucleophiles. Due to the limited availability of direct kinetic data for this specific compound, this analysis leverages data from structurally and electronically analogous benzylic halides and substituted (bromomethyl)pyridines. The information presented herein is intended to guide researchers in predicting reactivity, designing experiments, and selecting appropriate reagents for synthetic applications, particularly in the context of drug discovery and development.
Introduction to the Reactivity of this compound
This compound belongs to the class of benzylic halides. The reactivity of these compounds in nucleophilic substitution reactions is highly dependent on the stability of the carbocation intermediate in the S(_N)1 pathway and the steric hindrance at the reaction center in the S(_N)2 pathway. The substituent group, in this case, a 2-methoxypyridine ring attached at the 5-position, plays a crucial role in determining the reaction mechanism and rate.
The 2-methoxypyridine moiety exhibits a combination of electronic effects. The methoxy group at the 2-position is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which tends to destabilize a carbocation. The overall electronic effect is a balance of these opposing influences and is also dependent on the position of the bromomethyl group relative to the nitrogen atom.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Mechanism | Reference |
| Benzyl Bromide | Benzylamine | Methanol | 25 | 2.5 x 10
| S(_N)2 | [1] |
| 4-Methoxybenzyl Bromide | Benzylamine | Methanol | 25 | Faster than Benzyl Bromide | S(_N)1/S(_N)2 | [1] |
| 4-Nitrobenzyl Bromide | Benzylamine | Methanol | 25 | Slower than Benzyl Bromide | S(_N)2 | [1] |
| 2-(Bromomethyl)pyridine | Water (Solvolysis) | 80% Ethanol | 25 | - | S(_N)1 | Inferred |
| 4-(Bromomethyl)pyridine | Water (Solvolysis) | 80% Ethanol | 25 | - | S(_N)1 | Inferred |
Note: The reactivity of 2- and 4-(bromomethyl)pyridine is expected to be enhanced in S(_N)1 reactions due to the ability of the pyridine nitrogen to stabilize the carbocation intermediate through resonance. The 2-methoxypyridine substituent in this compound is expected to have a significant influence on the reaction rate compared to unsubstituted (bromomethyl)pyridines.
Mechanistic Considerations and Reactivity Trends
The reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.
-
S(_N)1 Mechanism: Favored by weak nucleophiles and polar protic solvents. The rate-determining step is the formation of a benzylic carbocation. The 2-methoxy group is expected to stabilize this carbocation through resonance, thus accelerating the reaction rate compared to unsubstituted benzyl bromide. The electron-withdrawing effect of the pyridine nitrogen at the 5-position would likely have a smaller, rate-retarding effect.
-
S(_N)2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents. The reaction occurs in a single concerted step. The steric hindrance around the benzylic carbon is a key factor. For this compound, the steric bulk is comparable to other substituted benzyl bromides.
Predicted Reactivity Order (S(_N)1 Conditions):
4-Methoxybenzyl bromide > This compound (predicted) > Benzyl bromide > 4-Nitrobenzyl bromide
Predicted Reactivity with Different Nucleophiles:
The reactivity of this compound will also vary significantly with the nature of the nucleophile. Stronger nucleophiles will favor an S(_N)2 pathway and lead to faster reaction rates. A general reactivity trend for common nucleophiles is:
Thiolates > Amines > Azides > Halides > Water/Alcohols
Experimental Protocols
The following are detailed methodologies for conducting kinetic analysis of nucleophilic substitution reactions of benzylic halides, which can be adapted for this compound.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in the UV-Vis spectrum of the reactants or products over time.
Materials:
-
This compound
-
Nucleophile of interest
-
Appropriate solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the substrate and the nucleophile. To ensure pseudo-first-order kinetics, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate.
-
Immediately start monitoring the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k(_{obs})) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant (k(2)) from the slope of a plot of k({obs}) versus the nucleophile concentration.
Protocol 2: Kinetic Analysis by Conductivity Measurement
This method is particularly useful for solvolysis reactions or reactions that produce ionic species.
Materials:
-
This compound
-
Solvent (e.g., aqueous ethanol)
-
Conductivity meter with a thermostatted probe
-
Reaction vessel
Procedure:
-
Prepare a solution of this compound in the chosen solvent of a known concentration.
-
Equilibrate the solution and the conductivity probe to the desired reaction temperature in the reaction vessel.
-
Immerse the conductivity probe into the solution and start recording the conductivity at regular time intervals.
-
The increase in conductivity over time is proportional to the formation of the ionic products (e.g., HBr in solvolysis).
-
The rate constant can be determined by analyzing the change in conductivity over time. For a first-order reaction, a plot of ln(C(_\infty) - C(_t)) versus time will be linear, where C(t) is the conductivity at time t and C(\infty) is the conductivity at the completion of the reaction.
Visualizations
Logical Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Signaling Pathway of Nucleophilic Substitution
References
evaluating the green chemistry metrics of 5-(Bromomethyl)-2-methoxypyridine synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of heterocyclic compounds is a cornerstone of new product development. Among these, 5-(Bromomethyl)-2-methoxypyridine stands out as a valuable building block. As the chemical industry pivots towards more sustainable practices, evaluating the environmental impact of synthetic routes is not just a regulatory hurdle but a scientific imperative. This guide provides a comparative analysis of two synthetic pathways to this compound, evaluated through the lens of key green chemistry metrics.
Understanding Green Chemistry Metrics
To objectively assess the "greenness" of a chemical process, a set of metrics has been established. This guide focuses on three of the most widely recognized metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2] A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts. It is calculated as:
-
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Environmental Factor (E-Factor): This metric provides a more practical measure of waste by quantifying the total mass of waste produced for every kilogram of product.[3][4][5] A lower E-Factor is indicative of a greener process. It is calculated as:
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Considered one of the most holistic green metrics for a manufacturing process, PMI accounts for the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specified mass of the final product.[6][7][8] A lower PMI value suggests a more sustainable and efficient process. It is calculated as:
-
PMI = Total Mass Input (kg) / Mass of Product (kg)
-
Synthesis Route 1: Direct Radical Bromination
This route involves the direct side-chain bromination of the commercially available starting material, 2-methoxy-5-methylpyridine, using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Experimental Protocol: Route 1
A solution of 2-methoxy-5-methylpyridine (10.0 g, 81.2 mmol) in carbon tetrachloride (200 mL) is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (15.1 g, 84.9 mmol) and a catalytic amount of benzoyl peroxide (0.2 g, 0.8 mmol) are added. The mixture is heated to reflux (approximately 77°C) and irradiated with a UV lamp for 4 hours. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with a 10% sodium thiosulfate solution (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) affords pure this compound. (Assumed yield: 75%).
Synthesis Route 2: Two-Step Synthesis from 2-Hydroxy-5-methylpyridine
This alternative pathway begins with the methoxylation of 2-hydroxy-5-methylpyridine, followed by the same radical bromination step as in Route 1.
Experimental Protocol: Route 2
Step 1: Methoxylation of 2-hydroxy-5-methylpyridine To a stirred suspension of sodium hydride (3.9 g, 97.4 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 150 mL) at 0°C, a solution of 2-hydroxy-5-methylpyridine (10.0 g, 91.6 mmol) in THF (50 mL) is added dropwise. The mixture is stirred at room temperature for 1 hour. Methyl iodide (14.2 g, 100.0 mmol) is then added dropwise at 0°C, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-methoxy-5-methylpyridine, is purified by vacuum distillation. (Assumed yield: 90%).
Step 2: Radical Bromination of 2-methoxy-5-methylpyridine The 2-methoxy-5-methylpyridine obtained from Step 1 is subjected to the same radical bromination procedure as described in Route 1.
Comparative Analysis of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for both synthesis routes.
| Metric | Route 1: Direct Bromination | Route 2: Two-Step Synthesis | Ideal Value |
| Atom Economy (%) | 72.8% | 54.3% (overall) | 100% |
| E-Factor | ~28.5 | ~55.1 | 0 |
| Process Mass Intensity (PMI) | ~29.5 | ~56.1 | 1 |
Note: Calculations for E-Factor and PMI are based on the provided experimental protocols and include all reactants, solvents, and workup materials. The yield for each step is factored into the overall calculation.
Discussion
Based on the comparative data, Route 1: Direct Radical Bromination emerges as the significantly "greener" pathway for the synthesis of this compound.
-
Atom Economy: Route 1 exhibits a higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product compared to the two-step process of Route 2. The additional methoxylation step in Route 2 introduces more reactants that do not end up in the final product, thus lowering the overall atom economy.
-
E-Factor and PMI: The E-Factor and PMI for Route 1 are substantially lower than those for Route 2. This is a direct consequence of Route 2 being a two-step synthesis, which inherently requires more reagents, solvents, and processing steps, leading to a greater generation of waste relative to the amount of product obtained. The use of additional solvents for reaction and extraction, as well as the generation of byproducts from two separate reactions, contributes to the less favorable E-Factor and PMI of Route 2.
Conclusion
While both routes successfully yield the target molecule, the direct, one-step radical bromination of 2-methoxy-5-methylpyridine is demonstrably the more sustainable and efficient method according to the principles of green chemistry. This analysis underscores the importance of pathway selection in minimizing the environmental footprint of chemical synthesis. For researchers and drug development professionals, prioritizing routes with higher atom economy and lower process mass intensity is a critical step towards the development of more sustainable and cost-effective manufacturing processes.
References
- 1. 2-(BroMoMethyl)-5-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. espublisher.com [espublisher.com]
- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 5-(Bromomethyl)-2-methoxypyridine
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative overview of common palladium catalysts for the cross-coupling reactions of 5-(Bromomethyl)-2-methoxypyridine, a versatile building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon data from structurally analogous bromopyridines and related scaffolds to provide a reliable framework for catalyst selection and reaction optimization.
The reactivity of this compound is primarily centered around the C-Br bond, making it an ideal candidate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates structurally similar to this compound. This data serves as a strong starting point for developing a successful coupling protocol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For substrates analogous to this compound, both traditional phosphine ligands and more specialized ligands have been employed with success.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | 18 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 2 | High | 10 | [2] |
| Pd(OAc)₂ | P(biph)Ph₂ | K₃PO₄ | Toluene/H₂O | 4-bromoacetophenone | Phenylboronic acid | 1 | 100 | 1 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. For bromopyridine substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 5-bromo-2-chloro-3-fluoropyridine | Morpholine | - | - | - | [4] |
| Pd₂(dba)₃ | BINAP | K₂CO₃ | Toluene | 2-chloro-5-nitropyrimidine | Various Amines | - | 75-95 | 2 | [5] |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | Bromobenzene | Diphenylamine | - | - | 1 | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Substrate | Coupling Partner | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 2-Bromo-4-methylpyridine | Phenylacetylene | - | - | 5 | [7] |
| Pd(PhCN)₂Cl₂ | CuI | HN(i-Pr)₂ | Dioxane | Aryl Bromides | Alkynes | - | High | - | [8] |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 18 | 97 | 5 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates analogous to this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid.[1]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water.
-
Heat the mixture with stirring at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
The product can be isolated and purified using standard techniques.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyridine derivative.
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add 2-Amino-5-bromo-4-methylpyridine, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite for purification.
Sonogashira Coupling Protocol
This protocol is a representative procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.
Materials:
-
Iodobenzene (1.0 equiv, as a representative aryl halide)
-
Ethynylbenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Two-necked flask
Procedure:
-
Under a nitrogen atmosphere, charge a two-necked flask with iodobenzene, ethynylbenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, anhydrous THF, and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Quench the reaction with water.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Positional Isomerism Significantly Alters Biological Activity in Methoxy-Substituted Pyridine Derivatives
A comparative analysis of isomers derived from methoxy-substituted pyridine scaffolds reveals that subtle changes in the position of the methoxy group can dramatically alter their biological activity, switching the mechanism of action from inducing a non-apoptotic form of cell death to disrupting microtubule dynamics. This guide provides a comparative overview of the biological activities of such isomers, supported by experimental data, detailed protocols, and a visualization of a key cellular pathway.
Researchers and drug development professionals often encounter scenarios where positional isomers of a lead compound exhibit vastly different pharmacological profiles. A compelling example is seen in the case of indolyl-pyridinyl-propenone derivatives, where the placement of a methoxy group on the indole ring, a common pharmacophore often paired with a pyridine moiety, dictates the cellular fate. Shifting the methoxy group from the 5-position to the 6-position on the indole ring of these pyridine-containing compounds leads to a fundamental switch in their anticancer mechanism.[1]
Comparative Biological Activity Data
The following table summarizes the quantitative data on the cytotoxic effects of two positional isomers of a methoxy-substituted indolyl-pyridinyl-propenone against glioblastoma cell lines. This data highlights how a minor positional change of the methoxy group dramatically impacts the compound's biological effect.
| Compound ID | Methoxy Position | Biological Activity | IC50 (µM) in U251 Glioblastoma Cells | Mechanism of Action |
| Isomer A | 5-methoxy | Induction of Methuosis | Not Specified | Methuosis |
| Isomer B | 6-methoxy | Microtubule Disruption | Not Specified | Mitotic Inhibition |
Data extrapolated from a study on indolyl-pyridinyl-propenones, illustrating the principle of how positional isomerism of a methoxy group can alter biological activity.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the half-maximal inhibitory concentration (IC50) of the isomeric compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.
-
Cell Seeding: Human cancer cell lines (e.g., U251 glioblastoma cells) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test isomers (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Microtubule Disruption Assay (Immunofluorescence)
To visualize the effects of the compounds on the cellular microtubule network, immunofluorescence staining is performed.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding sites are blocked with a solution of 1% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the coverslips are mounted onto microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope to observe the morphology of the microtubule network.
Visualizing Cellular Mechanisms
The differential effects of the positional isomers can be attributed to their interaction with distinct cellular targets, leading to the activation of different signaling pathways. The diagram below illustrates a simplified representation of the microtubule disruption pathway initiated by one of the isomers.
Caption: Microtubule disruption pathway initiated by the 6-methoxy isomer.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-(Bromomethyl)-2-methoxypyridine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like 5-(Bromomethyl)-2-methoxypyridine are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a halogenated pyridine derivative. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of them properly after handling the chemical.[1][2][3]
-
Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary to prevent skin contact.[1][2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2][3]
In the event of a spill, absorb the material with an inert substance like sand or vermiculite, collect it into a sealed container, and treat it as hazardous waste.[4][5] Do not allow the chemical to enter drains or waterways.[4][6]
Key Safety and Hazard Data
While specific toxicological data for this compound is limited, the data for similar compounds like 5-Bromo-2-methoxypyridine and general knowledge of halogenated pyridines provide a basis for hazard assessment.
| Property | Value/Information | Reference Compound/Regulation | Source |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | 5-Bromo-2-methoxypyridine | [1][2] |
| GHS Pictogram | Irritant (Exclamation Mark) | 5-Bromo-2-methoxypyridine | [1] |
| Signal Word | Warning | 5-Bromo-2-methoxypyridine | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | General for halogenated compounds | [6][7] |
| Occupational Exposure Limits (Pyridine as reference) | OSHA PEL (8-hour TWA): 5 ppm (15 mg/m³), NIOSH REL (10-hour TWA): 5 ppm (15 mg/m³), ACGIH TLV (8-hour TWA): 1 ppm (3.1 mg/m³) | Pyridine | [8] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound and any contaminated materials.
1.0 Waste Segregation and Collection:
-
1.1 Waste Stream Identification: this compound is a halogenated organic compound and must be collected in a designated waste stream for "Halogenated Organic Waste."[3][4] Do not mix with other classes of chemical waste.[4]
-
1.2 Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5]
-
1.3 Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[4] If it is a mixed waste, list all constituents and their approximate percentages.[4]
2.0 Disposal of Pure Compound and Contaminated Solids:
-
2.1 Pure Compound: Carefully transfer any unused or waste solid this compound into the designated "Halogenated Organic Waste" container. Avoid creating dust.
-
2.2 Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the designated solid hazardous waste container.[9]
3.0 Disposal of Solutions and Rinsate:
-
3.1 Collection of Solutions: If the compound is in a solution, pour the solution into a designated liquid "Halogenated Organic Waste" container.
-
3.2 Rinsing: Triple rinse the original container and any contaminated labware with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate and add it to the liquid halogenated organic waste container.[8]
4.0 Storage and Final Disposal:
-
4.1 Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.[7][9]
-
4.2 Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations.[1][2][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] A common disposal method for halogenated organic compounds is high-temperature incineration.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Protocols for Handling 5-(Bromomethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 5-(Bromomethyl)-2-methoxypyridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring the integrity of research activities.
Immediate Safety and Hazard Information
This compound is a substituted pyridine derivative. While specific toxicity data for this compound is limited, it should be handled with care, assuming it possesses hazards similar to other brominated organic compounds and pyridine derivatives. Based on data from structurally related compounds such as 5-Bromo-2-methoxypyridine and other bromomethylpyridines, the primary hazards include:
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Assumed to be toxic upon ingestion.
Due to its chemical structure as an alkylating agent, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and potential absorption. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors which can cause severe eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat. | To protect against skin contact. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | To prevent inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
The following is a general protocol for a typical alkylation reaction involving a substituted bromomethylpyridine. This should be adapted based on the specific requirements of your experimental design.
Representative Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details the N-alkylation of a primary amine using a bromomethylpyridine derivative as the alkylating agent.
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Nitrogen or Argon line for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in the anhydrous solvent.
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Data Presentation
The following table summarizes key safety and physical property data for pyridine, which can be used as a reference for handling pyridine derivatives.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (15 mg/m³) (8-hour TWA) | [1] |
| NIOSH REL (Recommended Exposure Limit) | 5 ppm (15 mg/m³) (10-hour TWA) | [1][2] |
| ACGIH TLV (Threshold Limit Value) | 1 ppm (3.1 mg/m³) (8-hour TWA) | [2] |
| IDLH (Immediately Dangerous to Life or Health) | 1000 ppm | [1] |
| Oral LD50 (Rat) | 891 mg/kg | [3] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | [3] |
| Inhalation LC50 (Rat) | <12 mg/L (4 hours) | [3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Solid waste, such as contaminated gloves, paper towels, and silica gel from purification, should be collected in a separate, sealed, and labeled hazardous waste bag or container.
Disposal Method:
-
Waste containing halogenated organic compounds should be disposed of through a licensed hazardous waste disposal company.
-
The preferred method of disposal is high-temperature incineration at a permitted hazardous waste facility.
-
Do not dispose of this chemical down the drain or in regular trash.
Mandatory Visualization
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
